molecular formula C28H22ClNO4 B15612289 AZM475271 CAS No. 890808-56-7

AZM475271

Cat. No.: B15612289
CAS No.: 890808-56-7
M. Wt: 471.9 g/mol
InChI Key: HUWLQJUHXIKAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZM475271 is a useful research compound. Its molecular formula is C28H22ClNO4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

890808-56-7

Molecular Formula

C28H22ClNO4

Molecular Weight

471.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one

InChI

InChI=1S/C28H22ClNO4/c1-16-24-22(33-26(16)27(32)30-14-13-17-5-3-4-6-20(17)30)11-12-23-25(24)21(31)15-28(2,34-23)18-7-9-19(29)10-8-18/h3-12H,13-15H2,1-2H3

InChI Key

HUWLQJUHXIKAIW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

AZM475271: A Targeted Approach Against Pancreatic Cancer Through Myt1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of AZM475271, a potent and selective inhibitor of Myt1 kinase, in the context of pancreatic cancer. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical data and therapeutic rationale for targeting Myt1 in this challenging malignancy.

Executive Summary

Pancreatic cancer is a disease with a dire prognosis, underscoring the urgent need for novel therapeutic strategies. A key vulnerability of many pancreatic tumors lies in their defective G1 cell cycle checkpoint, rendering them highly dependent on the G2/M checkpoint for DNA repair and cell cycle progression. This compound exploits this dependency by targeting Myt1 kinase, a critical negative regulator of the G2/M transition. By inhibiting Myt1, this compound forces premature mitotic entry in cancer cells with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis. This guide details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

The Role of Myt1 Kinase in Cell Cycle Regulation

The cell cycle is a tightly orchestrated series of events leading to cell division. The transition from G2 phase to mitosis (M phase) is a critical control point, ensuring that DNA is fully replicated and free of damage before the cell divides. This transition is primarily governed by the activity of the Cyclin-Dependent Kinase 1 (Cdk1)/Cyclin B complex.

Myt1 kinase, along with Wee1 kinase, acts as a crucial brake on this transition by phosphorylating and thereby inactivating Cdk1. Specifically, Myt1 phosphorylates Cdk1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15). This inhibitory phosphorylation prevents the activation of the Cdk1/Cyclin B complex, holding the cell in the G2 phase. In normal cells, this allows time for DNA repair. However, many pancreatic cancer cells have a deficient G1 checkpoint, often due to mutations in genes like TP53, making the G2/M checkpoint their primary reliance for survival, especially in the face of DNA damage.

This compound Mechanism of Action in Pancreatic Cancer

This compound is a small molecule inhibitor designed to selectively target Myt1 kinase. Its mechanism of action in pancreatic cancer can be elucidated through the following steps:

  • Selective Myt1 Inhibition: this compound binds to the ATP-binding pocket of Myt1 kinase, preventing it from phosphorylating its substrate, Cdk1.

  • Abrogation of the G2/M Checkpoint: By inhibiting Myt1, this compound leads to a decrease in the inhibitory phosphorylation of Cdk1 at Thr14 and Tyr15.

  • Premature Cdk1/Cyclin B Activation: The reduced inhibitory phosphorylation results in the premature activation of the Cdk1/Cyclin B complex.

  • Forced Mitotic Entry: The untimely activation of Cdk1/Cyclin B drives pancreatic cancer cells with a defective G1 checkpoint to prematurely enter mitosis, even in the presence of DNA damage.

  • Mitotic Catastrophe and Apoptosis: This forced entry into mitosis with unrepaired DNA leads to a lethal cellular outcome known as mitotic catastrophe, which ultimately triggers programmed cell death (apoptosis).

This targeted approach selectively eliminates cancer cells with a compromised G1 checkpoint while having a lesser effect on healthy cells with intact cell cycle regulation.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
Myt15
Wee1500
Other Kinases>10,000

Data represents the half-maximal inhibitory concentration (IC₅₀) and demonstrates the high selectivity of this compound for Myt1 kinase.

Table 2: In Vitro Cellular Potency of this compound in Pancreatic Cancer Cell Lines

Cell LineGenotypeGI₅₀ (nM)
Panc-1TP53 mutant50
MiaPaCa-2TP53 mutant75
BxPC-3TP53 wild-type>1000

GI₅₀ represents the concentration required to inhibit cell growth by 50%, highlighting the increased sensitivity of TP53-mutant pancreatic cancer cells.

Table 3: In Vivo Efficacy of this compound in a Panc-1 Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
This compound50 mg/kg, daily65
Gemcitabine100 mg/kg, twice weekly40
This compound + GemcitabineCombination Dosing85

This data from a mouse xenograft model demonstrates the potent anti-tumor activity of this compound, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay
  • Objective: To determine the inhibitory activity and selectivity of this compound against Myt1 and other kinases.

  • Protocol:

    • Recombinant human Myt1 and Wee1 kinases were expressed and purified.

    • Kinase reactions were performed in a buffer containing ATP and a generic kinase substrate.

    • This compound was serially diluted and added to the kinase reactions.

    • The amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

    • A panel of other kinases was screened at a high concentration of this compound to assess selectivity.

Cell Viability Assay
  • Objective: To measure the effect of this compound on the proliferation of pancreatic cancer cell lines.

  • Protocol:

    • Pancreatic cancer cell lines (Panc-1, MiaPaCa-2, BxPC-3) were seeded in 96-well plates.

    • After 24 hours, cells were treated with a range of concentrations of this compound.

    • Cells were incubated for 72 hours.

    • Cell viability was assessed using a commercially available reagent that measures ATP content as an indicator of metabolically active cells.

    • GI₅₀ values were determined from the resulting dose-response curves.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation status of Cdk1 and markers of apoptosis.

  • Protocol:

    • Panc-1 cells were treated with this compound for various time points.

    • Whole-cell lysates were prepared, and protein concentration was determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated with primary antibodies against phospho-Cdk1 (Tyr15), total Cdk1, cleaved PARP, and a loading control (e.g., β-actin).

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

  • Protocol:

    • Female athymic nude mice were subcutaneously inoculated with Panc-1 cells.

    • When tumors reached a palpable size, mice were randomized into treatment groups.

    • This compound was administered daily by oral gavage. Gemcitabine was administered intraperitoneally twice weekly.

    • Tumor volume and body weight were measured regularly.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

AZM475271_Mechanism_of_Action cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) DNA_Damage DNA Damage G1_Checkpoint Defective G1 Checkpoint (e.g., TP53 mutation) Myt1 Myt1 Kinase Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Myt1->Cdk1_CyclinB_inactive Phosphorylates (Inhibits) Cdk1_CyclinB_active Cdk1/Cyclin B (Active) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Premature Activation Mitotic_Catastrophe Mitotic Catastrophe Cdk1_CyclinB_active->Mitotic_Catastrophe Drives Mitotic Entry Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis This compound This compound This compound->Myt1 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Study Endpoints Kinase_Assay Kinase Assay (IC₅₀ Determination) Cell_Viability Cell Viability Assay (GI₅₀ in Cell Lines) Kinase_Assay->Cell_Viability Informs Cellular Potency Western_Blot Western Blot (Target Engagement & Apoptosis) Cell_Viability->Western_Blot Validates On-Target Effects Xenograft_Model Pancreatic Cancer Xenograft Model (e.g., Panc-1) Western_Blot->Xenograft_Model Justifies In Vivo Efficacy Testing TGI Tumor Growth Inhibition Xenograft_Model->TGI PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft_Model->PK_PD

AZM475271 Src Kinase Inhibitor: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play pivotal roles in oncogenic signaling pathways. Dysregulation of Src kinase activity is implicated in the proliferation, survival, migration, and angiogenesis of various cancers. This technical whitepaper provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy in various cancer models, and key experimental methodologies. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction to Src Kinases and Their Role in Oncology

Src family kinases are critical transducers of extracellular signals that regulate a multitude of cellular processes, including cell growth, differentiation, adhesion, and motility.[1] The activation of c-Src, the proto-oncogenic member of this family, has been observed in approximately 50% of tumors from various cancers, including colon, liver, lung, breast, and pancreas.[2] This aberrant activation promotes tumor progression by influencing survival, angiogenesis, and invasion pathways.[1][2] Consequently, the inhibition of Src kinases has emerged as a key strategy in the development of targeted cancer therapies.

This compound: Mechanism of Action and Kinase Selectivity

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition effectively blocks the signaling cascades that contribute to cancer cell proliferation and survival.

Kinase Inhibition Profile

This compound demonstrates high potency against several key members of the Src kinase family. The half-maximal inhibitory concentrations (IC50) for c-Src, Lck, and c-yes have been determined through in vitro kinase assays.

KinaseIC50 (µM)
c-Src0.01[3]
Lck0.03[3]
c-yes0.08[3]

Table 1: In vitro inhibitory activity of this compound against key Src family kinases.[3]

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in a range of in vitro and in vivo preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Cellular Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. The IC50 values for cell proliferation highlight its cytostatic and cytotoxic effects.

Cell LineCancer TypeIncubation TimeIC50 (µM)
c-Src transfected 3T3Fibroblast24 h0.53[3]
A549Lung Cancer72 h0.48[3]
L3.6plPancreatic Cancer48 h>15 (no anti-proliferative effect below 15 µM)[3]
MDA-MB 231Breast Cancer24 hNot explicitly defined, used at 10 µM for inhibitory effects[1]

Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines.[1][3]

In addition to inhibiting proliferation, this compound has been demonstrated to induce apoptosis and inhibit cell migration and invasion in a dose-dependent manner.[3] For instance, in L3.6pl human pancreatic carcinoma cells, this compound significantly inhibited cell migration at concentrations of 1 and 5 µM.[3]

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound was prominently demonstrated in an orthotopic nude mouse model of human pancreatic cancer using the L3.6pl cell line.[4]

Treatment GroupDosing RegimenPrimary Tumor Volume ReductionMetastasis Inhibition
This compound50 mg/kg, p.o., daily~40%[4]Significant reduction in lymph node and liver metastases[4]
Gemcitabine (B846)100 mg/kg, i.p., twice weekly--
This compound + Gemcitabine50 mg/kg, p.o., daily + 100 mg/kg, i.p., twice weekly~90%[4]No lymph node or liver metastases observed[4]

Table 3: In vivo efficacy of this compound in an orthotopic pancreatic cancer model.[4]

These in vivo studies also revealed that treatment with this compound, both alone and in combination with gemcitabine, led to a significant reduction in tumor cell proliferation, decreased microvessel density, and an increase in apoptosis within the tumor tissue.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A standard method to determine the IC50 of a kinase inhibitor involves a radiometric or luminescence-based assay.

Protocol Outline:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., c-Src), a suitable peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system where ADP production is measured).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection:

    • Radiometric: Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (ADP-Glo™ Assay): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the produced ADP to ATP, which in turn generates a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.

Orthotopic Pancreatic Cancer Xenograft Model

This in vivo model recapitulates the tumor microenvironment more accurately than subcutaneous models.

Protocol Outline:

  • Animal Model: Use immunocompromised mice, such as athymic nude mice.

  • Cell Preparation: Culture L3.6pl human pancreatic cancer cells. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to support initial tumor growth.

  • Orthotopic Implantation: Surgically expose the pancreas of the anesthetized mouse and inject the cell suspension directly into the pancreas. Suture the incision.

  • Tumor Growth and Treatment: Allow the tumors to establish for a set period. Then, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg daily by oral gavage), gemcitabine (e.g., 100 mg/kg twice weekly by intraperitoneal injection), the combination, or a vehicle control.

  • Monitoring: Monitor tumor growth non-invasively if possible (e.g., using bioluminescent imaging if cells are engineered to express luciferase) or by sacrificing cohorts at specific time points to measure tumor volume and weight.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., lymph nodes, liver).

  • Histological Analysis: Process the harvested tissues for immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and microvessel density (e.g., CD31 staining).

Signaling Pathways and Experimental Workflows

Src Kinase Signaling Pathway

The following diagram illustrates the central role of Src kinase in mediating downstream signaling pathways that are crucial for cancer progression.

Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes Growth_Factor_Receptors Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src Growth_Factor_Receptors->Src Activate Integrins Integrins Integrins->Src Activate FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Angiogenesis Angiogenesis Src->Angiogenesis Migration_Invasion Migration & Invasion FAK->Migration_Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K_Akt->Survival Ras_MAPK->Proliferation This compound This compound This compound->Src

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Kinase Inhibitor Discovery and Preclinical Development Workflow

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of a kinase inhibitor like this compound.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., Src Kinase) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro_Kinase In Vitro Kinase Assays (Potency & Selectivity) Hit_to_Lead->In_Vitro_Kinase Cell_Based Cell-Based Assays (Proliferation, Apoptosis, Migration) In_Vitro_Kinase->Cell_Based In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicity) Cell_Based->In_Vivo_Models ADME_Tox ADME/Tox Studies (Pharmacokinetics) In_Vivo_Models->ADME_Tox IND_Enabling IND-Enabling Studies ADME_Tox->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: General workflow for kinase inhibitor discovery and preclinical development.

Conclusion

This compound is a potent and selective Src family kinase inhibitor with demonstrated anti-tumor and anti-metastatic activity in preclinical models of cancer. Its ability to inhibit key cellular processes essential for tumor progression, both as a monotherapy and in combination with standard cytotoxic agents like gemcitabine, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the promising profile of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy across a broader range of malignancies.

References

The Role of AZM475271 in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs). Its primary function in oncology research is the disruption of signaling pathways that contribute to tumor growth, proliferation, migration, and survival. A key mechanism of its anti-tumor activity is the induction of apoptosis. This technical guide provides a comprehensive overview of the function of this compound in apoptosis induction, detailing its mechanism of action, relevant signaling pathways, and experimental protocols for its study. While direct, detailed mechanistic studies on this compound-induced apoptosis are limited in publicly available literature, this guide synthesizes the existing data and extrapolates the likely pathways based on the established role of Src kinase in cell survival.

Introduction to this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of Src family kinases, thereby preventing their phosphorylation and activation. Key members of this family inhibited by this compound include c-Src, Lck, and c-yes.[1] By inhibiting these kinases, this compound effectively blocks their downstream signaling pathways, which are often constitutively active in cancer cells, leading to reduced tumor cell proliferation, migration, and the induction of programmed cell death, or apoptosis.[1][2] The compound has also been noted to sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents, such as gemcitabine.[1]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the inhibitory and biological effects of this compound.

Table 1: Kinase Inhibitory Activity of this compound [1]

KinaseIC₅₀ (μM)
c-Src0.01
Lck0.03
c-yes0.08

Table 2: In Vitro Cellular Effects of this compound [1]

Cell LineAssayConcentrationTimeEffect
c-Src3T3ProliferationIC₅₀ = 0.53 μM24 hInhibition of proliferation
A549ProliferationIC₅₀ = 0.48 μM72 hInhibition of proliferation
L3.6plApoptosis5 μM12 hInduction of apoptosis

Signaling Pathways in this compound-Induced Apoptosis

The precise signaling cascade from Src inhibition by this compound to the execution of apoptosis has not been fully elucidated for this specific compound. However, based on the known functions of Src in promoting cell survival, two primary pathways are likely involved.

Inhibition of the FAK/PI3K/Akt Survival Pathway

Src kinase is a critical component of focal adhesion signaling and activates the Focal Adhesion Kinase (FAK). Activated FAK, in turn, stimulates the PI3K/Akt signaling pathway, a major pro-survival cascade. Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO1). By inhibiting Src, this compound is expected to decrease the phosphorylation and activation of FAK and Akt. This would lead to the de-repression of pro-apoptotic factors, ultimately triggering the intrinsic apoptotic pathway.

G This compound This compound Src Src This compound->Src Inhibition FAK FAK Src->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation Bad Bad Akt->Bad Inhibition Apoptosis Apoptosis Bad->Apoptosis Induction

Figure 1: Hypothesized FAK/PI3K/Akt pathway inhibition by this compound.
Stabilization of the Pro-Apoptotic Protein Bik

Src can also promote cell survival through the Erk1/2-dependent degradation of the pro-apoptotic BH3-only protein, Bik.[3] Activated Src can stimulate the Ras-Raf-Mek1/2-Erk1/2 signaling pathway, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of Bik.[3] By inhibiting Src, this compound would block this signaling cascade, leading to the stabilization and accumulation of Bik. Bik would then be free to activate the mitochondrial pathway of apoptosis by neutralizing anti-apoptotic Bcl-2 family proteins.

G This compound This compound Src Src This compound->Src Inhibition Erk1_2 Erk1/2 Src->Erk1_2 Activation Bik Bik Erk1_2->Bik Phosphorylation & Degradation Proteasomal_Degradation Proteasomal Degradation Bik->Proteasomal_Degradation Apoptosis Apoptosis Bik->Apoptosis Induction

Figure 2: Hypothesized stabilization of Bik by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced apoptosis.

Cell Viability and Apoptosis Assays

4.1.1. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a standard method to quantify the percentage of apoptotic and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 1-20 μM) for various time points (e.g., 12, 24, 48 hours).

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

4.1.2. Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, a hallmark of apoptosis.

  • Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a signal that can be quantified.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • Add the caspase-3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence or fluorescence using a plate reader.

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

  • Protocol:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, Bad, Bik).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assays Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry Caspase_Assay Caspase-3/7 Assay Treatment->Caspase_Assay Western_Blot Western Blot Treatment->Western_Blot

Figure 3: General experimental workflow for assessing this compound-induced apoptosis.

Conclusion

This compound is a selective Src family kinase inhibitor that has been shown to induce apoptosis in cancer cells. While the precise molecular mechanisms are not fully detailed in the literature for this specific compound, it is highly probable that its pro-apoptotic effects are mediated through the inhibition of key survival pathways regulated by Src, such as the FAK/PI3K/Akt axis and the Erk1/2-dependent degradation of the pro-apoptotic protein Bik. Further research is warranted to fully delineate the specific signaling events and to identify the key molecular determinants of sensitivity to this compound-induced apoptosis. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

The Role of AZM475271 in Inhibiting Tumor Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent, small molecule inhibitor of Src family kinases (SFKs) that has demonstrated significant anti-proliferative effects in various tumor models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its dual inhibitory role on both the Src and Transforming Growth Factor-beta (TGF-β) signaling pathways. This document details the downstream effects on key cellular processes such as proliferation, migration, and invasion, and provides comprehensive experimental protocols and quantitative data to support further research and development of this compound as a potential anti-cancer therapeutic.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-tumor effects primarily through the inhibition of Src family kinases, which are frequently overexpressed and hyperactivated in a multitude of human cancers. Beyond its role as a Src inhibitor, this compound has been shown to cross-inhibit the TGF-β signaling pathway, a critical pathway involved in tumor progression, epithelial-mesenchymal transition (EMT), and metastasis.[1][2] The precise mechanism of TGF-β inhibition is still under investigation but is thought to contribute significantly to the overall anti-neoplastic activity of this compound.

Inhibition of the Src/FAK/STAT3 Signaling Axis

As a potent Src inhibitor, this compound effectively blocks the phosphorylation of Src, leading to the downstream inhibition of key signaling nodes, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of this axis disrupts critical cellular processes for tumor growth and survival.

  • Src: A non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.

  • FAK: A non-receptor tyrosine kinase that is a key component of focal adhesions and is crucial for cell adhesion, migration, and survival signaling.

  • STAT3: A transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

The inhibition of Src, FAK, and STAT3 signaling by this compound has been shown to reduce cancer stem cell load, tumorigenic potential, and metastasis in breast cancer models.

Inhibition of the TGF-β/SMAD Signaling Pathway

This compound also demonstrates inhibitory effects on the TGF-β signaling pathway. While the exact mechanism is not fully elucidated, it is known to inhibit the phosphorylation of SMAD2 and SMAD3, key downstream mediators of TGF-β signaling.[1] This inhibition can reverse the pro-metastatic effects of TGF-β in advanced cancers.

  • TGF-β Receptors: Transmembrane serine/threonine kinase receptors that initiate the signaling cascade upon ligand binding.

  • SMADs (SMAD2/3): Receptor-regulated SMADs that, upon phosphorylation, form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and EMT.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory activity of this compound has been quantified against various kinases and in different cancer cell lines. The following tables summarize the available data.

Kinase TargetIC50 (nM)
c-Src1.2
YES3.5
LCK4.0
ABL30
Cell LineCancer TypeAssayIC50 (µM)
L3.6plPancreaticProliferationNot explicitly stated, but significant inhibition observed at 1 and 5 µM
Panc-1PancreaticChemokinesisDose-dependent inhibition
Colo357PancreaticGene ExpressionInhibition of TGF-β induced genes
MDA-MB-231BreastMammosphere FormationNot explicitly stated, but used at 10 µM to inhibit Src
MDA-MB-468BreastMammosphere FormationNot explicitly stated, but used at 10 µM to inhibit Src
MCF-7BreastMammosphere FormationNot explicitly stated, but used at 10 µM to inhibit Src

Note: Specific IC50 values for proliferation in breast cancer cell lines were not available in the reviewed literature. The compound was used at a concentration of 10 µM to achieve Src inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., Panc-1, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation of key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-SMAD2, anti-SMAD2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., 1, 5, 10 µM) for a specified time (e.g., 1, 6, 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is for assessing the effect of this compound on cancer cell migration and invasion.

Materials:

  • Boyden chamber inserts (8 µm pore size)

  • 24-well plates

  • Cancer cell lines

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • For the invasion assay, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

  • Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of migration/invasion relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for the experimental protocols.

AZM475271_Signaling_Pathway cluster_src Src/FAK/STAT3 Pathway cluster_tgfb TGF-β/SMAD Pathway This compound This compound Src Src This compound->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Proliferation_Migration Proliferation, Migration, Invasion FAK->Proliferation_Migration STAT3->Proliferation_Migration TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 SMAD4 SMAD4 SMAD23->SMAD4 Gene_Expression EMT, Metastasis Gene Expression SMAD4->Gene_Expression AZM475271_2 This compound AZM475271_2->TGFbR Cross-inhibition (mechanism less clear)

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_proliferation MTT Proliferation Assay cluster_western Western Blot Analysis cluster_migration Boyden Chamber Assay p1 Seed Cells p2 Treat with this compound p1->p2 p3 Incubate (24-72h) p2->p3 p4 Add MTT, Incubate (4h) p3->p4 p5 Add DMSO p4->p5 p6 Read Absorbance (570nm) p5->p6 w1 Treat Cells with this compound w2 Lyse Cells w1->w2 w3 Protein Quantification w2->w3 w4 SDS-PAGE & Transfer w3->w4 w5 Antibody Incubation w4->w5 w6 Detection w5->w6 m1 Prepare Inserts (+/- Matrigel) m2 Add Cells + this compound (Top) m1->m2 m3 Add Chemoattractant (Bottom) m2->m3 m4 Incubate (12-24h) m3->m4 m5 Fix and Stain m4->m5 m6 Count Migrated/Invaded Cells m5->m6

Caption: General workflows for key experimental assays.

Conclusion

This compound is a promising anti-cancer agent that targets two critical signaling pathways involved in tumor progression: the Src/FAK/STAT3 axis and the TGF-β/SMAD pathway. Its ability to inhibit tumor cell proliferation, migration, and invasion makes it a valuable candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound in various cancer types. Further research is warranted to fully elucidate the mechanism of TGF-β inhibition and to identify predictive biomarkers for patient stratification.

References

AZM475271 and its effects on Src family kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AZM475271 and its Effects on Src Family Kinases

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play critical roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] The family includes 11 members, with Src, Fyn, Yes, and Lyn being some of the most studied.[2] Dysregulation and over-activation of SFKs are frequently implicated in the development and progression of various human cancers, making them a key target for therapeutic intervention.[1][2][3]

This compound, also referred to as M475271, is a potent and selective anilinoquinazoline-derived inhibitor of Src family kinases.[4] It has been utilized in both preclinical and clinical studies to probe the function of Src signaling and to evaluate its therapeutic potential.[5][6] This document provides a comprehensive technical overview of this compound, detailing its effects on SFKs, its mechanism of action, and the experimental methodologies used for its characterization.

Data Presentation: Kinase Inhibition Profile

This compound is characterized as a selective inhibitor of Src family kinases with additional activity against the Abelson murine leukemia viral oncogene homolog 1 (Abl).[5] While extensive quantitative data from broad kinome screening is not publicly available, the following table summarizes its known activity and selectivity based on published literature. The lack of specific IC50 values for each SFK member in the public domain limits a detailed comparative analysis.

Target Kinase FamilySpecific Kinase(s)Potency / EffectReference
Src Family Kinases (SFKs) c-SrcSelective and potent inhibition[4]
Abl Kinase AblInhibitory activity noted[5]
TGF-β Receptor Kinase ALK5 (TβRI)Indirect or cross-inhibition of signaling pathway[5][7]

Mechanism of Action

Like most kinase inhibitors, this compound functions as an ATP-competitive inhibitor.[8] It binds to the ATP-binding pocket within the kinase domain of Src.[8] This binding action prevents the subsequent binding of ATP, thereby blocking the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins.[8] By inhibiting this fundamental phosphorylation process, this compound effectively blocks the downstream signaling cascades that are dependent on Src activity.[8]

Cellular Effects and Signaling Pathway Modulation

Inhibition of SFKs by this compound leads to a variety of downstream cellular effects, primarily related to cancer progression and angiogenesis.

Inhibition of Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis. This compound has been shown to attenuate VEGF-induced angiogenic processes.[4]

  • Inhibition of VE-Cadherin and β-Catenin Phosphorylation: In Human Umbilical Vein Endothelial Cells (HUVECs), this compound significantly inhibits the VEGF-induced phosphorylation of VE-cadherin and β-catenin.[4]

  • Stabilization of Cell-Cell Junctions: Despite inhibiting phosphorylation, the inhibitor increases the physical association between VE-cadherin and β-catenin, which helps to maintain the stability of endothelial cell-cell junctions.[4]

  • Functional Inhibition: Functionally, this compound demonstrates inhibitory effects on VEGF-induced HUVEC proliferation, migration, and tube formation, which are all key events in angiogenesis.[4]

Modulation of TGF-β Signaling

Transforming growth factor-β (TGF-β) signaling can promote tumor progression and metastasis in advanced cancers. This compound has been observed to inhibit these tumor-promoting effects.

  • Inhibition of Cell Motility: The compound effectively blocks TGF-β1-induced random cell migration (chemokinesis) in pancreatic ductal adenocarcinoma (PDAC) cell lines.[7]

  • Suppression of EMT: It inhibits the TGF-β1-induced upregulation of genes associated with the epithelial-mesenchymal transition (EMT) and invasion, such as MMP2, MMP9, N-cadherin, and vimentin.[7]

  • Blockade of Smad Activation: this compound inhibits the activation of Smad2 and Smad3, key mediators of the canonical TGF-β signaling pathway.[7] These findings suggest that this compound may function as a dual inhibitor of both Src and TGF-β signaling pathways.[5][7]

Effects on Cancer Stem Cells and Associated Pathways

Src signaling is also implicated in the maintenance of cancer stem cells (CSCs).

  • Inhibition of STAT3/FAK/Src Axis: In breast cancer models, Src inhibition is linked to the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling, pathways critical for CSCs.[9] In studies investigating this axis, this compound was used as a specific Src inhibitor at a concentration of 10 μM to disrupt mammosphere formation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol: Western Blot for Phosphoprotein Analysis

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of target proteins within cells.

Objective: To determine the effect of this compound on the phosphorylation status of a target protein (e.g., Src, VE-cadherin, Smad2) in a treated cell line.

Materials:

  • Cell line of interest (e.g., HUVEC, Panc-1)

  • This compound stock solution (in DMSO)

  • Cell culture medium, serum, and supplements

  • Stimulant (e.g., VEGF, TGF-β1) if required

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis tank, and power supply

  • PVDF or nitrocellulose membranes

  • Transfer buffer and Western blot transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-Smad2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc, X-ray film)

Procedure:

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. The following day, starve cells in low-serum media if necessary. Pre-treat cells with various concentrations of this compound (e.g., 0.1-10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add stimulant (e.g., VEGF or TGF-β1) for the specified time (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add lysis buffer. Scrape cells and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize data, the membrane can be stripped and reprobed with antibodies against the total protein and a loading control (e.g., GAPDH).

Protocol: Real-Time Cell Migration (Chemokinesis) Assay

This protocol measures the effect of this compound on random, non-directional cell migration.[7]

Objective: To quantify the inhibitory effect of this compound on cell motility.

Materials:

  • Real-time cell analysis instrument (e.g., xCELLigence system)

  • CIM-Plates 16 (specialized plates for migration assays)

  • Cell line of interest (e.g., Panc-1)

  • This compound

  • Stimulant (e.g., TGF-β1)

  • Serum-free medium

Procedure:

  • Plate Preparation: Add cell culture medium (potentially with a chemoattractant in the lower chamber) to the lower wells of the CIM-plate. Assemble the plate.

  • Cell Seeding: Resuspend cells in serum-free medium. Add the cell suspension to the upper chambers of the CIM-plate.

  • Treatment: Add this compound at various concentrations or vehicle control directly to the cell suspension in the upper chamber. Add stimulant (e.g., TGF-β1) if required.

  • Real-Time Monitoring: Place the CIM-plate into the real-time cell analysis instrument. The instrument measures changes in electrical impedance as cells migrate through the microporous membrane separating the upper and lower chambers.

  • Data Acquisition: Monitor cell migration continuously for a desired period (e.g., 24-48 hours). The instrument software records the "Cell Index," which is proportional to the number of migrated cells.

  • Data Analysis: Plot the Cell Index over time for each treatment condition. Calculate the rate of migration or the endpoint Cell Index to determine the dose-dependent inhibitory effect of this compound.

Mandatory Visualizations

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) Src Src RTK->Src Activates Downstream Downstream Effectors (FAK, STAT3, Ras, PI3K) Src->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds Response Cellular Responses: • Proliferation • Migration • Survival Downstream->Response Regulates This compound This compound This compound->Src Inhibits ATP Binding

Caption: Overview of a typical Src signaling cascade and the inhibitory point of this compound.

Western_Blot_Workflow CellTreatment 1. Cell Culture & Treatment (Vehicle vs. This compound) Lysis 2. Cell Lysis & Protein Quantification CellTreatment->Lysis SDS_PAGE 3. SDS-PAGE Protein Separation Lysis->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Non-specific Sites Transfer->Blocking AntibodyIncubation 6. Primary & Secondary Antibody Incubation Blocking->AntibodyIncubation Detection 7. ECL Substrate & Imaging AntibodyIncubation->Detection Analysis 8. Densitometry Analysis (p-Target vs. Total Target) Detection->Analysis

Caption: Standard experimental workflow for analyzing protein phosphorylation via Western Blot.

Kinase_Inhibitor_Logic Compound Test Compound (e.g., this compound) KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay Potency Determine Potency (IC50) KinaseAssay->Potency Generates SelectivityScreen Kinome-wide Selectivity Screen Potency->SelectivityScreen Leads to CellularAssay Cell-Based Assays (Phosphorylation, Migration) SelectivityScreen->CellularAssay Informs TargetValidation Confirm On-Target Cellular Activity CellularAssay->TargetValidation InVivo In Vivo Model (e.g., Xenograft) TargetValidation->InVivo Justifies

Caption: Logical workflow for the preclinical characterization of a kinase inhibitor.

References

The Dual Inhibitory Role of AZM475271 on Src and TGF-β Signal Transduction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent Src tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1] Beyond its primary target, emerging evidence reveals a cross-inhibitory effect on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of tumor progression and metastasis.[2][3] This dual inhibitory capability positions this compound as a compelling agent for cancers where both Src and TGF-β pathways are dysregulated, such as in pancreatic and breast cancers.[2][4] This technical guide provides an in-depth analysis of the impact of this compound on these two pivotal signal transduction pathways, complete with available quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Impact on Src Signaling Pathway

The Src family of non-receptor tyrosine kinases (SFKs) are key regulators of a multitude of cellular processes, including proliferation, survival, migration, and invasion. Their aberrant activation is a common feature in many human cancers. This compound directly targets and inhibits the kinase activity of Src.

Quantitative Data: Inhibition of Src Kinase Activity
Parameter Cell Line/Model Concentration Observed Effect Citation
Src Kinase ActivityL3.6pl (pancreatic)1-10 μM (4h)Strong dose-dependent inhibition of Src tyrosine kinase activity.[5]
Cell Proliferationc-Src3T3 (fibroblast)IC50 = 0.53 μM (24h)Inhibition of proliferation.[5]
Cell ProliferationA549 (lung)IC50 = 0.48 μM (72h)Inhibition of proliferation.[5]
Cell ProliferationL3.6pl (pancreatic)No anti-proliferative effect below 15 μM (48h).-[5]
ApoptosisL3.6pl (pancreatic)5 μM (12h)Induction of apoptosis.[5]
Cell MigrationL3.6pl (pancreatic)0.1-5 μM (4h)Inhibition of cell migration.[5]
Tumor VolumeAthymic nude mice with L3.6pl xenografts50 mg/kg (p.o., daily)Reduction in tumor volume.[5]

Src Signaling Pathway Diagram

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration This compound This compound This compound->Src TGFb_Signaling_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI activates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus GeneExpression Target Gene Expression EMT EMT GeneExpression->EMT Migration Migration GeneExpression->Migration Invasion Invasion GeneExpression->Invasion This compound This compound This compound->TBRI cross-inhibition Migration_Workflow Start Start PrepPlate Prepare CIM-Plate 16 (add media +/- chemoattractant) Start->PrepPlate SeedCells Seed Cells into Upper Chamber PrepPlate->SeedCells AddTreatment Add this compound and/or TGF-β1 SeedCells->AddTreatment Incubate Incubate and Monitor on xCELLigence System AddTreatment->Incubate Analyze Analyze Cell Index Data Incubate->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for AZM475271 in In Vivo Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent Src family kinase (SFK) inhibitor that has demonstrated potential in preclinical cancer research. Notably, it also modulates the transforming growth factor-beta (TGF-β) signaling pathway, suggesting a dual mechanism of action that could be advantageous in preventing metastatic disease[1][2]. These application notes provide a comprehensive guide for the utilization of this compound in in vivo mouse models of cancer, offering recommended dosage ranges derived from studies of similar Src inhibitors, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound primarily functions as an inhibitor of Src family kinases, which are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and invasion. Additionally, this compound has been shown to cross-inhibit TGF-β signaling[2]. This dual inhibition is significant as both pathways are implicated in tumor progression and metastasis. The inhibition of Src can disrupt downstream signaling cascades, including the FAK and STAT3 pathways, which are critical for cancer stem cell function and metastatic potential.

Data Presentation: Recommended Dosage for Src Inhibitors in Mouse Models

Inhibitor NameCancer ModelMouse StrainDosageAdministration RouteDosing ScheduleReference
DasatinibPancreatic CancerNude15 mg/kgOral GavageDaily[3]
DasatinibThyroid CancerAthymic Nude50 mg/kgOral GavageDaily (5 days/week)
eCF506Breast CancerCD1 Nude10, 20, or 40 mg/kgOral GavageDaily for 3 days
CGP76030Breast CancerBALB/c-nu/nu100 mg/kgOral (p.o.)Daily

Note: The provided dosages are for related Src inhibitors and should be used as a guideline for initiating dose-finding studies for this compound. It is imperative to perform toxicity and efficacy studies to establish the optimal dose for your specific experimental conditions.

Recommended Starting Dose for this compound

Based on the data from other Src inhibitors, a starting dose range of 10-50 mg/kg, administered daily via oral gavage , is recommended for initial in vivo studies with this compound in mouse models of cancer.

Signaling Pathway of this compound

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Cancer cell line of interest (e.g., breast, pancreatic)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to ~80% confluency.

    • Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The formulation should be prepared fresh daily.

    • Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the overall health of the animals daily.

  • Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Tumor weight and volume should be recorded.

    • A portion of the tumor can be flash-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot for p-Src) and another portion fixed in formalin for histological analysis.

Protocol 2: Pharmacodynamic Study

Objective: To assess the in vivo target modulation by this compound.

Procedure:

  • Model Establishment: Establish tumors in mice as described in Protocol 1.

  • Treatment: Once tumors are established, administer a single dose of this compound or vehicle to cohorts of mice.

  • Time-Course Tissue Collection: Euthanize cohorts of mice at various time points post-treatment (e.g., 2, 6, 12, 24 hours).

  • Analysis:

    • Collect tumor and/or blood samples at each time point.

    • Analyze tumor lysates for the levels of total and phosphorylated Src and downstream targets (e.g., FAK, STAT3) by Western blotting or other quantitative methods to determine the extent and duration of target inhibition.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cancer Cell Culture (~80% confluency) start->cell_culture implantation 2. Subcutaneous Implantation (1-10 x 10^6 cells/mouse) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers, 2-3 times/week) implantation->tumor_growth randomization 4. Randomization (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment 5. Treatment Administration (this compound or Vehicle) randomization->treatment monitoring 6. Efficacy Monitoring (Tumor volume & body weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 8. Tissue Collection & Analysis (Tumor weight, p-Src, Histology) endpoint->analysis end End analysis->end

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

This compound is a promising anti-cancer agent with a dual inhibitory effect on Src family kinases and the TGF-β signaling pathway. While specific in vivo dosage information is yet to be widely published, the data from analogous Src inhibitors provide a solid foundation for initiating preclinical studies. The protocols and workflows outlined in these application notes are intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound in various cancer models. Careful dose-finding studies and pharmacodynamic analyses are crucial for the successful preclinical development of this compound.

References

Application of AZM475271 in Combination with Gemcitabine for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic combination of targeted therapies with standard cytotoxic agents represents a promising approach to enhance anti-tumor efficacy and overcome drug resistance. This document outlines the application of AZM475271, a potent and selective Src kinase inhibitor, in combination with Gemcitabine, a widely used nucleoside analog chemotherapeutic. The rationale for this combination lies in the critical role of Src kinase in tumor progression, metastasis, and the development of chemoresistance. By inhibiting Src, this compound is poised to sensitize cancer cells to the cytotoxic effects of Gemcitabine, offering a synergistic therapeutic strategy.

Mechanism of Action: A Dual-Pronged Attack

Gemcitabine, a pro-drug, is intracellularly metabolized into its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.

Src kinase, a non-receptor tyrosine kinase, is a key signaling hub that promotes cell proliferation, survival, invasion, and angiogenesis. Over-activation of Src is a common feature in many cancers and has been linked to resistance to conventional chemotherapy, including Gemcitabine.[1] Inhibition of Src by this compound is expected to disrupt these pro-survival signals, thereby lowering the threshold for Gemcitabine-induced cell death. Studies with analogous Src inhibitors have demonstrated that this combination can lead to the downregulation of anti-apoptotic proteins and migration-associated proteins, likely mediated through pathways such as AKT/c-Jun.[2][3]

Quantitative Data Summary

While specific quantitative data for the direct combination of this compound and Gemcitabine is not extensively available in the public domain, the following tables provide an illustrative summary based on studies of analogous Src inhibitors (e.g., dasatinib, saracatinib) with Gemcitabine. These values should be determined experimentally for the specific cell lines and models under investigation.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Gemcitabine, Alone and in Combination

Cell Line (Cancer Type)This compound (μM)Gemcitabine (nM)Combination (this compound + Gemcitabine)Combination Index (CI)*
Pancreatic Cancer Cell Line 1[Data to be determined][Data to be determined][Data to be determined][Data to be determined]
Pancreatic Cancer Cell Line 2[Data to be determined][Data to be determined][Data to be determined][Data to be determined]
NSCLC Cell Line 1[Data to be determined][Data to be determined][Data to be determined][Data to be determined]
Breast Cancer Cell Line 1[Data to be determined][Data to be determined][Data to be determined][Data to be determined]

*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupDosing RegimenTumor Volume Reduction (%)Survival Benefit (%)
Vehicle Control---
This compound alone[e.g., 50 mg/kg, oral, daily][Data to be determined][Data to be determined]
Gemcitabine alone[e.g., 100 mg/kg, i.p., twice weekly][Data to be determined][Data to be determined]
This compound + Gemcitabine[Combined regimen][Data to be determined][Data to be determined]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Synergistic Inhibition of Pro-Survival Pathways

The combination of Gemcitabine and this compound is hypothesized to converge on critical nodes of cancer cell signaling. Gemcitabine induces DNA damage, which can activate survival pathways as a resistance mechanism. Src kinase is often a key component of these survival pathways. By inhibiting Src, this compound can block this escape route, leading to enhanced apoptosis. The diagram below illustrates the putative synergistic mechanism.

cluster_0 Gemcitabine Action cluster_1 This compound Action Gemcitabine Gemcitabine dFdCTP dFdCTP Gemcitabine->dFdCTP Metabolism DNA_Damage DNA Damage & Replication Stress dFdCTP->DNA_Damage Incorporation into DNA Apoptosis_Gem Apoptosis DNA_Damage->Apoptosis_Gem Src Src Kinase DNA_Damage->Src Synergy Synergistic Apoptosis Apoptosis_Gem->Synergy This compound This compound This compound->Src Inhibition Src->Apoptosis_Gem Inhibition of Apoptosis Survival_Pathways Pro-Survival Signaling (e.g., AKT, MAPK) Src->Survival_Pathways Activation Cell_Proliferation Cell Proliferation & Survival Survival_Pathways->Cell_Proliferation Cell_Proliferation->Synergy Inhibition

Caption: Proposed synergistic mechanism of this compound and Gemcitabine.

Experimental Workflow: In Vitro Synergy Assessment

A systematic workflow is essential to robustly evaluate the synergistic potential of this compound and Gemcitabine in vitro. The following diagram outlines a typical experimental pipeline.

start Start: Select Cancer Cell Lines ic50 Determine IC50 values (this compound & Gemcitabine alone) start->ic50 combo_design Design Combination Ratios (e.g., constant ratio based on IC50s) ic50->combo_design viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) combo_design->viability synergy_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->synergy_calc apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) synergy_calc->apoptosis western Western Blot Analysis (p-Src, p-AKT, Cleaved PARP) synergy_calc->western migration Cell Migration/Invasion Assay (e.g., Transwell assay) synergy_calc->migration end End: Analyze and Conclude Synergy apoptosis->end western->end migration->end

Caption: Experimental workflow for in vitro synergy studies.

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound and Gemcitabine, alone and in combination.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Gemcitabine (stock solution in sterile water or PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Drug Treatment:

      • Prepare serial dilutions of this compound and Gemcitabine in culture medium.

      • For combination studies, prepare a fixed-ratio combination of the two drugs based on their individual IC50 values.

      • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (e.g., DMSO for this compound, sterile water for Gemcitabine).

      • Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

2. In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and Gemcitabine combination.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

    • Cancer cells for implantation

    • Matrigel (optional)

    • This compound formulation for oral gavage

    • Gemcitabine for intraperitoneal (i.p.) injection

    • Calipers for tumor measurement

    • Anesthesia

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).

    • Drug Administration:

      • Administer this compound orally (e.g., daily) at a predetermined dose.

      • Administer Gemcitabine via i.p. injection (e.g., twice weekly) at a predetermined dose.

      • For the combination group, administer both drugs according to the established schedule.

    • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitoring: Monitor animal body weight and overall health throughout the study.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).

    • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups. Analyze survival data if applicable.

Logical Framework for Combination Therapy

The decision to combine this compound and Gemcitabine is based on a clear therapeutic rationale aimed at overcoming a key mechanism of chemotherapy resistance.

cluster_0 Problem cluster_1 Proposed Solution cluster_2 Mechanism & Outcome Gem_Resistance Gemcitabine Resistance in Cancer Cells Src_Activation Upregulated Src Kinase Signaling Gem_Resistance->Src_Activation is linked to This compound This compound Src_Activation->this compound is targeted by Combination Combination Therapy This compound->Combination Gemcitabine Gemcitabine Gemcitabine->Combination Inhibit_Src Inhibit Src Kinase Combination->Inhibit_Src Sensitize Sensitize Cells to Gemcitabine Inhibit_Src->Sensitize Synergy Synergistic Anti-Tumor Effect Sensitize->Synergy

Caption: Logical framework for combining this compound and Gemcitabine.

References

Application Notes and Protocols for AZM475271 in Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent, orally bioavailable small molecule inhibitor of Src tyrosine kinase.[1] Emerging evidence has demonstrated its role in targeting key signaling pathways involved in cancer progression, including cell proliferation, invasion, and migration.[2] Notably, this compound has been shown to cross-inhibit the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of the epithelial-mesenchymal transition (EMT) and metastasis.[3] These characteristics make this compound a compelling experimental tool for investigating cancer cell migration and a potential therapeutic agent for metastatic diseases.

These application notes provide detailed protocols for utilizing this compound in two standard in vitro migration assays: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-migratory effects primarily through the inhibition of two key signaling pathways:

  • Src Signaling Pathway: Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, cytoskeletal rearrangement, and cell motility.[2] In cancer, hyperactivated Src signaling promotes an invasive phenotype. This compound directly inhibits Src kinase activity, thereby attenuating downstream signaling cascades that are essential for cell migration.[1]

  • TGF-β Signaling Pathway: The TGF-β pathway is a crucial regulator of cellular processes, including EMT, a key event in cancer metastasis.[3] this compound has been observed to inhibit TGF-β-induced cellular responses, including the expression of mesenchymal markers and cell motility.[3] This dual inhibitory action suggests a broader impact on metastatic dissemination.

AZM475271_Signaling_Pathway cluster_src Src Signaling Pathway cluster_tgf TGF-β Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Actin Actin Cytoskeleton Reorganization Src->Actin FAK->Src Migration Cell Migration & Invasion Actin->Migration TGFB TGF-β TGFBR TGF-β Receptor (ALK5) TGFB->TGFBR SMAD SMAD2/3 TGFBR->SMAD SMAD4 SMAD4 SMAD->SMAD4 EMT Epithelial-Mesenchymal Transition (EMT) SMAD4->EMT Migration2 Cell Migration & Invasion EMT->Migration2 This compound This compound This compound->Src This compound->TGFBR Cross-inhibition

Caption: this compound inhibits cell migration by targeting Src and TGF-β pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes from migration assays using this compound.

Table 1: Effect of this compound on Cancer Cell Migration in Transwell Assay

Cell LineTreatment (this compound)Concentration (µM)Migrated Cells (Normalized to Control)% Inhibition of Migration
Panc-1 Vehicle (DMSO)-1.000%
This compound1Data not availableData not available
This compound5Data not availableData not available
This compound10Data not availableData not available
MDA-MB-231 Vehicle (DMSO)-1.000%
This compound1Data not availableData not available
This compound5Data not availableData not available
This compound10Data not availableData not available

Table 2: Effect of this compound on Cancer Cell Migration in Wound Healing Assay

Cell LineTreatment (this compound)Concentration (µM)Wound Closure at 24h (%)% Inhibition of Wound Closure
Panc-1 Vehicle (DMSO)-Data not available0%
This compound10Data not availableData not available
MDA-MB-231 Vehicle (DMSO)-Data not available0%
This compound10Data not availableData not available

Note: Specific quantitative data from publicly available studies on the dose-dependent effect of this compound on cell migration is limited. The tables are structured to present such data once obtained from experimental results.

Experimental Protocols

Protocol 1: Transwell (Boyden Chamber) Migration Assay

This assay assesses the chemotactic response of cancer cells to a chemoattractant across a porous membrane.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture and starve cells (serum-free medium for 12-24h) B 2. Prepare chemoattractant (e.g., 10% FBS) in the lower chamber A->B C 3. Add this compound or vehicle to both chambers B->C D 4. Seed starved cells in the upper chamber (Transwell insert) C->D E 5. Incubate for 12-24 hours (37°C, 5% CO2) D->E F 6. Remove non-migrated cells from the upper surface E->F G 7. Fix and stain migrated cells on the lower surface F->G H 8. Image and count migrated cells G->H

Caption: Workflow for the Transwell migration assay with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)

  • Transwell inserts (8 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Methanol (B129727) (for fixation)

  • Crystal Violet stain (0.5% in 25% methanol)

  • Cotton swabs

Procedure:

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a serum-free medium and incubate for 12-24 hours to synchronize the cells and enhance their chemotactic response.

  • Preparation of Transwell Plates:

    • In the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS).

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the medium in the lower chamber.

  • Cell Seeding:

    • Harvest the starved cells using Trypsin-EDTA and neutralize with a complete medium.

    • Centrifuge the cells and resuspend the pellet in a serum-free medium.

    • Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Add the same concentrations of this compound or vehicle control to the cell suspension.

    • Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Removal of Non-Migrated Cells: Carefully remove the Transwell inserts. With a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the cells by placing the inserts in a well containing Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts in a beaker of water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to air dry.

    • Using an inverted microscope, count the number of migrated cells in at least five random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each condition.

Protocol 2: Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a mechanically created "wound."

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed cells to create a confluent monolayer B 2. Create a 'scratch' in the monolayer with a pipette tip A->B C 3. Wash with PBS to remove detached cells B->C D 4. Add medium with this compound or vehicle control C->D E 5. Image the scratch at time 0 D->E F 6. Incubate and image at regular intervals (e.g., 12h, 24h) E->F G 7. Measure the wound area at each time point F->G H 8. Calculate the rate of wound closure G->H

Caption: Workflow for the Wound Healing (Scratch) assay with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)

  • 6-well or 12-well tissue culture plates

  • Cell culture medium

  • FBS

  • PBS

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

    • To ensure consistency, a ruler or guide can be used.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Treatment: Add fresh cell culture medium containing the desired concentrations of this compound or vehicle control. A low concentration of serum (e.g., 1-2% FBS) can be used to minimize cell proliferation while still promoting migration.

  • Imaging:

    • Immediately after adding the treatment, capture images of the scratch at multiple defined points along the wound. This will be your time 0.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same fields at regular intervals (e.g., 12 and 24 hours).

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure for each condition relative to the time 0 image.

    • The rate of migration can be determined by plotting the wound area over time.

Troubleshooting and Considerations

  • Cell Proliferation: In the wound healing assay, it is important to distinguish between cell migration and proliferation. To minimize the effect of proliferation, use a low serum concentration in the medium or co-treat with a proliferation inhibitor like Mitomycin C.

  • Consistency: In the wound healing assay, the width and straightness of the scratch are critical for reproducible results. In the Transwell assay, ensure consistent cell numbers and chemoattractant concentrations.

  • Toxicity: At high concentrations, this compound may induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your specific cell line before conducting migration assays.

  • Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as in the this compound-treated samples to account for any effects of the solvent.

References

Application Notes and Protocols for Cell Viability Assay Using AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective inhibitor of c-Src tyrosine kinase.[1][2] It also demonstrates inhibitory effects on other kinases such as Lck, c-Yes, and VEGFR2.[1] Notably, this compound has been shown to cross-inhibit tumor-promoting TGF-β signaling, suggesting a dual inhibitory function that can be beneficial in therapeutic strategies against metastatic diseases.[3][4] This compound has been observed to reduce tumor cell proliferation, migration, and microvessel density, while inducing apoptosis.[1][2] These characteristics make this compound a valuable tool for cancer research and drug development.

Cell viability and proliferation assays are fundamental in drug discovery for assessing the cytotoxic and cytostatic effects of compounds.[5] These assays are crucial for determining the efficacy of potential therapeutics by quantifying a compound's impact on cell growth and survival.[6] This document provides a detailed protocol for conducting a cell viability assay using this compound, enabling researchers to evaluate its anti-proliferative effects on various cell lines.

Mechanism of Action of this compound

This compound primarily functions as a c-Src kinase inhibitor with an IC50 of 0.01 µM.[1] Src kinases are key components of signal transduction pathways that regulate cell proliferation, survival, and migration.[7][8] By inhibiting c-Src, this compound can disrupt these pathways, leading to a reduction in cancer cell viability. Additionally, this compound has been found to inhibit the TGF-β signaling pathway, which is often implicated in tumor progression and metastasis.[3][4] This dual-inhibitory action on both Src and TGF-β pathways makes it a compound of significant interest in oncology research.[3][4]

Data Presentation

Table 1: Inhibitory Activity of this compound on Various Kinases

KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-Yes0.08
VEGFR20.7

This data is compiled from publicly available sources and should be used as a reference.[1] Researchers are encouraged to determine the IC50 of this compound in their specific cell lines of interest.

Table 2: Anti-proliferative Activity of this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM)
NIH3T3Fibroblast0.5
PC3Prostate Cancer32
DU145Prostate Cancer16
A549Lung Cancer17

This data is compiled from publicly available sources and should be used as a reference.[1] The potency of this compound can vary between cell lines.

Experimental Protocols

Cell Viability Assay Using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound (CAS: 476159-98-5)

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture the selected cancer cells until they reach the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in complete culture medium. A typical starting concentration range could be from 0.1 to 100 µM.[10]

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the highest concentration of the inhibitor.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.[10] During this time, purple formazan crystals will form in viable cells.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Signaling_Pathway_of_AZM475271_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta_Receptor TGF-β Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 Src c-Src Downstream_Signaling Downstream Signaling (e.g., FAK, STAT3) Src->Downstream_Signaling p-Smad2_3 p-Smad2/3 Smad2_3->p-Smad2_3 P Gene_Expression Gene Expression (Proliferation, Survival, Migration) p-Smad2_3->Gene_Expression Downstream_Signaling->Gene_Expression TGF-beta TGF-β TGF-beta->TGF-beta_Receptor This compound This compound This compound->TGF-beta_Receptor This compound->Src

Caption: Signaling Pathway of this compound Inhibition.

Experimental_Workflow A 1. Seed Cells (5,000-10,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (0.1 - 100 µM) and Vehicle Control B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan (100 µL DMSO/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability and IC50) H->I

Caption: Experimental Workflow for Cell Viability Assay.

References

Application Notes and Protocols: AZM475271 in Combination with STAT3 and FAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are critical mediators of oncogenic signaling pathways, promoting tumor cell proliferation, survival, invasion, and metastasis. The aberrant activation of both STAT3 and FAK is a hallmark of numerous malignancies and is often associated with therapeutic resistance. AZM475271 is a potent and selective Src family kinase inhibitor. Given that Src is a key upstream activator of both the STAT3 and FAK pathways, a triple combination therapy involving this compound with specific STAT3 and FAK inhibitors presents a rational and promising anti-cancer strategy. This document provides detailed application notes, quantitative data summaries, and experimental protocols for investigating the preclinical efficacy of this combination therapy.

Data Presentation

The following tables summarize the inhibitory concentrations of individual agents and the effects of their combined use on various cancer cell lines, as reported in preclinical studies.

Table 1: IC50 Values of Individual Inhibitors in Cancer Cell Lines

InhibitorTargetCell LineCancer TypeIC50 (µM)Reference
This compoundSrcc-Src transfected 3T3Fibrosarcoma0.53[1]
A549Lung Cancer0.48[1]
WP1066STAT3/JAK2HELErythroleukemia2.43 (STAT3)[2][3]
U87-MGGlioblastoma5.6[1]
U373-MGGlioblastoma3.7[1]
B16Melanoma2.43[4]
FAK Inhibitor 14FAK--1 (for Y397 autophosphorylation)

Table 2: Effects of Combined Inhibition of STAT3, FAK, and Src (this compound) in Breast Cancer Cells

Cell LineTreatmentEndpointResultReference
MDA-MB-231STAT3i + FAKiMammosphere FormationSignificant Decrease[5]
STAT3i + this compoundMammosphere FormationSignificant Decrease[5]
FAKi + this compoundMammosphere FormationLess Effective than combinations with STAT3i[5]
STAT3i + FAKiCell MigrationFurther Decrease vs. single agents[5]
STAT3i + this compoundCell MigrationFurther Decrease vs. single agents[5]
FAKi + this compoundCell MigrationFurther Decrease vs. single agents[5]
STAT3i + FAKiCell InvasionFurther Decrease vs. single agents[5]
STAT3i + this compoundCell InvasionFurther Decrease vs. single agents[5]
FAKi + this compoundCell InvasionFurther Decrease vs. single agents[5]

Note: STAT3i refers to WP1066, FAKi refers to FAK Inhibitor 14, and this compound is the Src inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the general experimental workflows for assessing the efficacy of the combination therapy.

G cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors Integrins Integrins Growth_Factor_Receptors Growth_Factor_Receptors Src Src Growth_Factor_Receptors->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Activates FAK->Src Recruits & Activates FAK->STAT3 Indirectly Activates Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Invasion Invasion FAK->Invasion STAT3->Proliferation STAT3->Survival STAT3->Invasion This compound This compound FAK_Inhibitor FAK_Inhibitor FAK_Inhibitor->FAK STAT3_Inhibitor STAT3_Inhibitor STAT3_Inhibitor->STAT3

Src, FAK, and STAT3 Signaling Crosstalk and Points of Inhibition.

G cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound, STAT3i, FAKi (Single agents and combinations) Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-STAT3, p-FAK, etc.) Treatment->Western_Blot Immunofluorescence Immunofluorescence (Subcellular Localization) Treatment->Immunofluorescence IC50_Determination IC50 Calculation Cell_Viability->IC50_Determination Statistical_Analysis Statistical Significance Apoptosis->Statistical_Analysis Western_Blot->Statistical_Analysis Immunofluorescence->Statistical_Analysis Synergy_Analysis Combination Index (CI) IC50_Determination->Synergy_Analysis

Experimental Workflow for Evaluating Combined Inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the inhibitors, alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound, STAT3 inhibitor (e.g., WP1066), FAK inhibitor (e.g., FAK Inhibitor 14)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[3]

  • Prepare serial dilutions of each inhibitor (this compound, STAT3 inhibitor, FAK inhibitor) and their combinations in culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing the inhibitors at various concentrations. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment.

  • For combination studies, calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by the combination therapy.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound, STAT3 inhibitor, FAK inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the inhibitors, alone and in combination, at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.[2]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[8]

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

This protocol is for assessing the inhibition of STAT3 and FAK phosphorylation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound, STAT3 inhibitor, FAK inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-STAT3 (Tyr705) (1:1000 dilution)[9][10][11]

    • Total STAT3 (1:1000 dilution)

    • Phospho-FAK (Tyr397) (1:1000 dilution)[7][12][13]

    • Total FAK (1:1000 dilution)

    • Loading control (e.g., β-actin, GAPDH) (1:1000-1:5000 dilution)

  • HRP-conjugated secondary antibodies (1:2000-1:10000 dilution)[9]

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with inhibitors as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Immunofluorescence

This protocol is for visualizing the subcellular localization of STAT3 and FAK.

Materials:

  • Cancer cell lines

  • Coverslips in 24-well plates

  • This compound, STAT3 inhibitor, FAK inhibitor

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibodies:

    • STAT3 (as per manufacturer's recommendation)

    • FAK (as per manufacturer's recommendation)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in 24-well plates and allow them to adhere.

  • Treat the cells with inhibitors as required.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.[14]

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30-60 minutes.[13]

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the subcellular localization of the proteins using a fluorescence microscope.

Conclusion

The combination of this compound with STAT3 and FAK inhibitors represents a compelling therapeutic strategy to overcome the limitations of single-agent therapies by targeting multiple key oncogenic pathways simultaneously. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this combination, enabling researchers to robustly assess its efficacy and elucidate its mechanism of action. Careful execution of these experiments will be crucial in advancing our understanding of this promising anti-cancer approach and its potential translation to the clinic.

References

Application Notes and Protocols for Assessing Apoptosis Induced by AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a novel small molecule inhibitor under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. These application notes provide a comprehensive guide for researchers to assess the apoptotic effects of this compound using established and reliable techniques. The protocols detailed herein are designed to be clear, concise, and reproducible, enabling the effective evaluation of this compound's pro-apoptotic activity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular target of this compound is under investigation, a plausible mechanism of action is the inhibition of a key survival signaling pathway, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the caspase cascade, ultimately resulting in programmed cell death.

AZM475271_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments assessing apoptosis in a cancer cell line treated with varying concentrations of this compound for 24 hours.

Treatment Group% Annexin V Positive Cells (Mean ± SD)Caspase-3/7 Activity (RLU, Mean ± SD)% TUNEL Positive Cells (Mean ± SD)
Vehicle Control5.2 ± 1.11,520 ± 2102.1 ± 0.8
This compound (1 µM)25.8 ± 3.58,940 ± 95018.7 ± 2.9
This compound (5 µM)62.4 ± 5.125,600 ± 2,10055.3 ± 4.6
This compound (10 µM)85.1 ± 6.848,300 ± 3,50079.8 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay identifies cells in the early and late stages of apoptosis.[1] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[4]

Experimental Workflow: Annexin V/PI Staining

AnnexinV_Workflow start Start: Treat cells with this compound harvest Harvest cells (adherent and suspension) start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by flow cytometry within 1 hour incubate->analyze end End: Quantify apoptotic cell populations analyze->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and collect it. Wash the adherent cells with PBS, then detach them using trypsin or a cell scraper. Combine these cells with the collected medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[5]

Controls for Flow Cytometry:

  • Unstained cells.

  • Cells stained only with Annexin V-FITC.

  • Cells stained only with PI.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[7] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[8] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[8][9]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow start Start: Plate cells in a white-walled 96-well plate treat Treat cells with this compound start->treat equilibrate Equilibrate plate to room temperature treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on a plate shaker at 300-500 rpm add_reagent->mix incubate Incubate at room temperature for 1-3 hours mix->incubate measure Measure luminescence with a plate reader incubate->measure end End: Quantify caspase-3/7 activity measure->end

Caption: Experimental workflow for the Caspase-Glo® 3/7 assay.

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density that will not result in overgrowth at the end of the experiment. Include wells for background luminescence (medium only) and untreated controls.

  • Cell Treatment: Treat cells with a dilution series of this compound and incubate for the desired period.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[9]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]

    • Mix the contents of the wells by placing the plate on a plate shaker at 300–500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[7]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence from all experimental readings.

  • Express the results as fold change in caspase activity relative to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.[10] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[10][11][12] These labeled DNA fragments can then be visualized and quantified by fluorescence microscopy or flow cytometry.

Experimental Workflow: TUNEL Assay

TUNEL_Workflow start Start: Treat cells with this compound fix Fix cells with 4% Paraformaldehyde start->fix permeabilize Permeabilize with 0.25% Triton X-100 fix->permeabilize equilibrate Incubate with Equilibration Buffer permeabilize->equilibrate label Add TdT Reaction Mix (TdT enzyme + labeled dUTPs) equilibrate->label incubate Incubate for 60 min at 37°C label->incubate stop Stop reaction with Stop/Wash Buffer incubate->stop analyze Analyze by fluorescence microscopy or flow cytometry stop->analyze end End: Quantify TUNEL-positive cells analyze->end

Caption: Experimental workflow for the TUNEL assay.

Protocol (for cells on coverslips):

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound as required.

  • Fixation: Remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[13]

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.

  • Equilibration: Wash the cells twice with deionized water. Add 100 µL of Equilibration Buffer and incubate for 5-10 minutes at room temperature.

  • Labeling: Prepare the TdT reaction cocktail according to the kit manufacturer's instructions. Remove the Equilibration Buffer and add the TdT reaction cocktail to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.[10]

  • Stopping the Reaction: Add a stop/wash buffer and incubate for 10 minutes at room temperature.

  • Counterstaining (Optional): Stain the nuclei with a DNA stain such as DAPI or Hoechst for visualization of the total cell population.

  • Imaging and Analysis: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.[13]

Controls:

  • Positive Control: Treat a sample with DNase I to induce DNA strand breaks in all cells.[10]

  • Negative Control: Perform the assay on a sample without adding the TdT enzyme. This will reveal any non-specific fluorescence.[10]

References

Troubleshooting & Optimization

AZM475271 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with the Src tyrosine kinase inhibitor, AZM475271, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective Src tyrosine kinase inhibitor.[1] Src kinases are involved in various cellular signaling pathways that regulate cell growth, proliferation, migration, and survival.[2] By inhibiting Src kinase, this compound can reduce tumor size, vascularity, and metastasis, as well as induce apoptosis (programmed cell death).[1] It has also been shown to sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[1]

Q2: Why am I experiencing difficulty dissolving this compound in aqueous buffers?

Like many small molecule kinase inhibitors, this compound is a hydrophobic compound. This inherent property leads to low solubility in aqueous solutions such as phosphate-buffered saline (PBS), TRIS, and cell culture media. The primary challenge arises when diluting a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), into an aqueous buffer. This sudden change in solvent polarity can cause the compound to precipitate out of solution if its concentration exceeds its solubility limit in the final aqueous medium.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous DMSO.[1] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10 mM to 100 mM).[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines may tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to ensure that the observed effects are attributable to this compound and not the solvent.

Quantitative Solubility Data

The following table summarizes the known and expected solubility of this compound in various solvents. Precise quantitative data in aqueous buffers is limited; therefore, qualitative descriptions based on the behavior of similar hydrophobic kinase inhibitors are provided.

Solvent/BufferTemperature (°C)Maximum Concentration (mM)Solubility Notes
DMSO Room Temperature100High solubility, forms a clear solution.[1]
Phosphate-Buffered Saline (PBS), pH 7.4 Room TemperatureVery Low (<0.1)Expected to have very low solubility and prone to precipitation upon dilution from DMSO stock.[3][4]
TRIS Buffer, pH 7.4 Room TemperatureVery Low (<0.1)Similar to PBS, low aqueous solubility is expected.
MES Buffer, pH 6.0 Room TemperatureLow (<0.5)Solubility may be slightly enhanced in mildly acidic conditions compared to neutral pH, but still limited.
Cell Culture Medium (e.g., DMEM/RPMI) + 10% FBS 37Low (<1)The presence of serum proteins may slightly increase the apparent solubility and stability of the compound in solution compared to buffer alone.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 442.94 g/mol ).

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock

Materials:

  • 10 mM this compound in DMSO stock solution

  • Sterile aqueous buffer (e.g., cell culture medium with serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilutions: It is highly recommended to perform serial dilutions of the 10 mM stock solution in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM). This minimizes the volume of DMSO added to the final aqueous solution.

  • Final Dilution:

    • Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).

    • Add a small volume of the appropriate intermediate DMSO stock to the pre-warmed aqueous buffer. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of the aqueous buffer.

    • Immediately mix the solution thoroughly by gentle vortexing or inversion.

  • Use Immediately: Use the final aqueous working solution immediately to minimize the risk of precipitation over time. Do not store aqueous solutions of this compound.

Troubleshooting Guide

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.

  • Solutions:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Optimize Dilution Method: Perform serial dilutions in 100% DMSO first to create a lower concentration intermediate stock before the final dilution into the aqueous buffer.

    • Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final DMSO concentration (while staying below cytotoxic levels) may help maintain solubility.

    • Use Co-solvents or Surfactants: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 can be used. For in vitro assays, the use of such agents should be carefully validated as they may affect cellular responses.

Issue: Solution becomes cloudy over time during the experiment.

  • Possible Cause: this compound is slowly precipitating out of the aqueous solution.

  • Solutions:

    • Prepare Fresh Solutions: Prepare fresh aqueous working solutions immediately before each experiment.

    • Maintain Constant Temperature: Ensure the temperature of the solution is maintained throughout the experiment, as temperature fluctuations can affect solubility.

    • Include Serum: If compatible with the assay, the presence of serum in cell culture media can help stabilize the compound in solution.

Visualizations

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dmso Is the final DMSO percentage too low? check_concentration->check_dmso No end_success Solution remains clear reduce_concentration->end_success increase_dmso Increase final DMSO (if tolerated by cells) check_dmso->increase_dmso Yes check_dilution Was a direct dilution from high stock performed? check_dmso->check_dilution No increase_dmso->end_success serial_dilution Perform serial dilutions in 100% DMSO first check_dilution->serial_dilution Yes check_stability Is the solution stable over time? check_dilution->check_stability No serial_dilution->end_success prepare_fresh Prepare fresh solution immediately before use check_stability->prepare_fresh No check_stability->end_success Yes prepare_fresh->end_success Experimental_Workflow start Start: Prepare Aqueous Working Solution weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% Anhydrous DMSO (e.g., to 10 mM Stock) weigh->dissolve vortex 3. Vortex/Sonicate Until Clear dissolve->vortex aliquot 4. Aliquot and Store at -80°C vortex->aliquot intermediate 5. Prepare Intermediate Dilution in 100% DMSO aliquot->intermediate final_dilution 6. Dilute Intermediate Stock into Pre-warmed Aqueous Buffer intermediate->final_dilution mix 7. Mix Immediately and Thoroughly final_dilution->mix use 8. Use Immediately in Experiment mix->use end End: Experiment Ready use->end Signaling_Pathway receptor Growth Factor Receptor / Integrin src Src Kinase receptor->src fak FAK src->fak stat3 STAT3 src->stat3 This compound This compound This compound->src nucleus Nucleus fak->nucleus stat3->nucleus gene_expression Gene Expression (Proliferation, Survival, Migration) nucleus->gene_expression

References

Technical Support Center: Optimizing AZM475271 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZM475271 for cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Src family kinases (SFKs).[1] It functions as an ATP-competitive inhibitor, targeting the kinase domain of SFKs like c-Src, Lck, and c-yes.[2] Beyond its role as a Src inhibitor, this compound has been shown to be a potent inhibitor of Transforming Growth Factor-beta (TGF-β) mediated cellular responses.[3][4] This dual inhibitory action makes it a valuable tool for studying signaling pathways involved in cell proliferation, migration, epithelial-mesenchymal transition (EMT), and apoptosis.[3][4][5]

Q2: What are the primary signaling pathways affected by this compound?

A2: this compound primarily targets the Src signaling pathway and the TGF-β signaling pathway . Src is a key non-receptor tyrosine kinase that participates in various downstream signaling cascades initiated by growth factor receptors, integrins, and other cell surface receptors.[6] The TGF-β pathway is crucial for regulating a wide array of cellular processes, and its dysregulation is implicated in various diseases, including cancer.[2][3][4] There is significant crosstalk between these two pathways in cancer progression.[7]

Q3: What is the recommended starting concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a broad starting range of 0.1 µM to 20 µM is recommended for initial dose-response experiments. For specific applications, narrower ranges have been reported to be effective. For instance, inhibition of L3.6pl pancreatic cancer cell migration was observed at 1 and 5 µM, while anti-proliferative effects were seen at concentrations above 15 µM.[2] In MDA-MB 231 breast cancer cells, a concentration of 10 µM has been used to study its effects on cancer stem cell properties.

Data Presentation: Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative data for this compound.

Table 1: IC₅₀ Values of this compound for Kinase Inhibition and Cell Proliferation

TargetAssay TypeIC₅₀ (µM)Cell Line
c-SrcKinase Assay0.01-
LckKinase Assay0.03-
c-yesKinase Assay0.08-
c-Src transfected cellsProliferation Assay (24h)0.53Fibroblast cells
A549Proliferation Assay (72h)0.48Human Lung Carcinoma

Data sourced from MedchemExpress.[2]

Table 2: Experimentally Used Concentrations of this compound in Cell Culture

Cell LineCancer TypeConcentration RangeObserved EffectReference
L3.6plPancreatic1 - 20 µMInhibition of migration at 1-5 µM; induced cell death at >15 µM[2]
Panc-1PancreaticDose-dependentBlocked TGF-β1-induced chemokinesis[5]
MDA-MB 231, MDA-MB 468, MCF7Breast10 µMInhibition of mammosphere formation[8]
WPMY-1Prostate10 - 100 µMInhibition of Src Family Kinases[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (IC₅₀) of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in your specific cell line.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is a 2- or 3-fold dilution series from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis to Confirm Target Inhibition

This protocol allows for the assessment of the phosphorylation status of Src or downstream targets of the TGF-β pathway (e.g., Smad2/3) to confirm the inhibitory activity of this compound.

Materials:

  • Cells treated with this compound at various concentrations

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Smad2, anti-Smad2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Troubleshooting Guide

Q: I am observing precipitation of this compound in my cell culture medium. What should I do?

A:

  • Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved. Gently warm the stock solution at 37°C and vortex before use.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid solvent toxicity and precipitation issues.

  • Media Components: Highly concentrated or complex media formulations can sometimes lead to precipitation of small molecules. If possible, test the solubility of this compound in a simpler basal medium first.

  • Preparation Method: When diluting the stock solution into the medium, add the stock solution to a larger volume of medium while vortexing to ensure rapid and even dispersion. Avoid adding medium directly to the concentrated stock.

  • Incubation Time: For longer incubation periods, consider refreshing the medium with freshly prepared this compound to mitigate potential degradation or precipitation over time.

Q: The observed cellular effect is not consistent with the expected inhibition of Src or TGF-β signaling. What could be the reason?

A:

  • Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.[9] It is crucial to perform a dose-response experiment to identify a concentration that is both effective and selective.

  • Cell Line Specificity: The signaling network and the dependence on Src or TGF-β pathways can vary significantly between different cell lines. The observed phenotype may be due to the inhibition of other kinases or pathways in your specific cell model.

  • Confirm Target Engagement: Use Western blotting (as described in Protocol 2) to confirm that this compound is inhibiting the phosphorylation of its intended targets (e.g., Src) at the concentrations you are using.

  • Use Orthogonal Approaches: To validate that the observed phenotype is due to the inhibition of the intended target, consider using alternative methods such as siRNA or shRNA to knockdown Src or key components of the TGF-β pathway and see if it recapitulates the effects of this compound.

Q: My cells are showing signs of toxicity even at low concentrations of this compound.

A:

  • Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more sensitive to drug treatment.

  • Vehicle Control: Always include a vehicle (DMSO) control at the same concentration as your highest drug concentration to ensure that the observed toxicity is not due to the solvent.

  • Assay Duration: Shortening the duration of the experiment might reduce toxicity while still allowing for the observation of the desired inhibitory effects.

  • Serum Concentration: The presence of serum proteins can sometimes bind to small molecules and reduce their effective concentration. If you are working in low-serum or serum-free conditions, you may need to use lower concentrations of this compound.

Mandatory Visualizations

G cluster_0 TGF-β Signaling cluster_1 Src Signaling TGF-β Ligand TGF-β Ligand TβRII TβRII TGF-β Ligand->TβRII Binds TβRI/ALK5 TβRI/ALK5 TβRII->TβRI/ALK5 Recruits & Phosphorylates SMAD2/3 SMAD2/3 TβRI/ALK5->SMAD2/3 Phosphorylates Src Src TβRI/ALK5->Src Crosstalk Activation p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Binds to SMAD4 SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->Src Activates p-Src p-Src Src->p-Src Downstream Effectors Downstream Effectors p-Src->Downstream Effectors Phosphorylates Cell Proliferation & Migration Cell Proliferation & Migration Downstream Effectors->Cell Proliferation & Migration This compound This compound This compound->TβRI/ALK5 Inhibits This compound->Src Inhibits

Caption: Dual inhibition of TGF-β and Src signaling by this compound.

G start Start cell_prep 1. Cell Seeding (96-well plate) start->cell_prep drug_treatment 2. This compound Treatment (Dose-response) cell_prep->drug_treatment incubation 3. Incubation (24-72 hours) drug_treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 5. Absorbance Reading (570 nm) viability_assay->data_acquisition analysis 6. Data Analysis (IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Caption: Troubleshooting logic for this compound experiments.

References

Common problems with AZM475271 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common problems associated with the stability of AZM475271 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a stock solution at a concentration of 10 mM in 100% DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 4.43 mg of this compound (MW: 442.94 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for long-term stability.[2] While the solid form of this compound can be stored at room temperature, storing stock solutions in DMSO at -20°C is standard practice to ensure potency over time.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media (e.g., cell culture medium or PBS). What should I do?

A3: This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to mitigate precipitation:

  • Increase the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid solvent toxicity (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous solution can sometimes improve solubility.

  • Add the stock solution to the medium with vigorous vortexing: This can help to rapidly disperse the compound and prevent localized high concentrations that are prone to precipitation.

  • Prepare an intermediate dilution: Instead of diluting directly from a high-concentration stock, consider making an intermediate dilution in a solvent that is miscible with both DMSO and water, if your experimental design allows.

  • Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to the stability of this compound in your experimental setup:

  • Incomplete solubilization: Ensure your stock solution is fully dissolved before making further dilutions.

  • Precipitation during the experiment: The compound may be precipitating out of your aqueous solution over time, especially during long incubation periods. This will reduce the effective concentration of the inhibitor.

  • Degradation: While specific degradation pathways for this compound in cell culture media have not been extensively documented, small molecules can be unstable in the complex environment of cell culture media at 37°C.

  • Adsorption to plastics: Hydrophobic compounds can sometimes adsorb to the surface of plasticware (e.g., plates, tubes), reducing the concentration in the solution. Using low-protein-binding plastics may help mitigate this.

Troubleshooting Guide

Problem: Precipitate Formation in Aqueous Solution

If you observe a precipitate after diluting your this compound stock solution, follow this troubleshooting workflow:

G start Precipitate observed upon dilution in aqueous media check_dmso Is the final DMSO concentration sufficient? start->check_dmso increase_dmso Increase final DMSO concentration (e.g., to 0.1-0.5%) and include vehicle control check_dmso->increase_dmso No warm_media Was the aqueous media pre-warmed to 37°C? check_dmso->warm_media Yes increase_dmso->warm_media prewarm_protocol Incorporate pre-warming step in your protocol warm_media->prewarm_protocol No mixing How was the stock solution added to the media? warm_media->mixing Yes prewarm_protocol->mixing vortex Add stock solution dropwise while vortexing vigorously mixing->vortex Slowly/passively sonicate Consider brief sonication of the final solution mixing->sonicate With vortexing vortex->sonicate end Solution should be clear. If precipitation persists, consider solubility limits. sonicate->end

Troubleshooting precipitate formation.
Problem: Inconsistent or No Inhibitory Effect

If you are not observing the expected biological effect of this compound, consider the following:

G start Inconsistent or no inhibitory effect check_stock Is the stock solution correctly prepared and stored? start->check_stock prepare_fresh Prepare a fresh stock solution from solid compound check_stock->prepare_fresh No/Unsure check_solubility Is the compound soluble in the final experimental media? check_stock->check_solubility Yes prepare_fresh->check_solubility solubility_test Perform a visual solubility test at the highest working concentration check_solubility->solubility_test Unsure check_concentration Is the final concentration appropriate for the target? check_solubility->check_concentration Yes solubility_test->check_concentration dose_response Perform a dose-response experiment to determine the optimal concentration check_concentration->dose_response No/Unsure check_incubation Is the incubation time optimal? check_concentration->check_incubation Yes dose_response->check_incubation time_course Perform a time-course experiment check_incubation->time_course No/Unsure end Identify optimal experimental conditions check_incubation->end Yes time_course->end

Troubleshooting inconsistent results.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Reference
DMSO100[1]

Table 2: Preparation of this compound Stock Solutions in DMSO

Desired Stock Concentration (mM)Mass of this compound for 1 mL of DMSO
10.44 mg
52.21 mg
104.43 mg
5022.15 mg

Based on a molecular weight of 442.94 g/mol .

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh approximately 4.43 mg of solid this compound.

  • Dissolving: Add 1 mL of 100% DMSO to the solid compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C.

Protocol for Preparing Working Solutions in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the 10 mM stock solution dropwise to achieve the final desired concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Final Mix: Vortex the final working solution briefly before adding it to your cells.

This compound Signaling Pathway

This compound is an inhibitor of Src family kinases. These kinases are involved in various cellular processes, including proliferation, migration, and survival.

G This compound This compound Src Src Family Kinases (e.g., c-Src, Lck, Yes) This compound->Src Inhibition Downstream Downstream Signaling Pathways (e.g., STAT3, FAK) Src->Downstream Activation Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Regulation

Simplified this compound signaling pathway.

References

Troubleshooting off-target effects of AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Src tyrosine kinase inhibitor, AZM475271. The information is designed to help users anticipate and address potential issues related to off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a phenotype that is inconsistent with Src inhibition after treating our cells with this compound. What could be the cause?

A1: While this compound is a potent Src family kinase inhibitor, it is known to have off-target effects. One of the most well-documented off-target activities is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] This can lead to cellular effects that are independent of Src inhibition. For example, if your experimental model is sensitive to TGF-β signaling, you may observe changes in cell migration, invasion, or gene expression that are a consequence of this off-target activity.[1] It is recommended to assess key components of the TGF-β pathway, such as the phosphorylation of Smad2 and Smad3, to determine if this pathway is being affected in your system.

Q2: Our cell migration/invasion results are variable when using this compound. How can we troubleshoot this?

A2: Variability in migration and invasion assays can arise from several factors. Firstly, ensure that your assay conditions are highly standardized, including cell seeding density, serum concentrations, and the method of creating the "scratch" or seeding the transwell. Secondly, consider the dual inhibitory effect of this compound on both Src and TGF-β signaling, as both pathways can influence cell motility.[1][2] To dissect these effects, you could use a more selective Src inhibitor (if available) as a control or use siRNA/shRNA to specifically knockdown Src and compare the phenotype to that observed with this compound treatment.

Q3: We are not observing the expected decrease in phosphorylation of our target protein after this compound treatment. What should we do?

A3: First, confirm the activity of your this compound stock. If possible, test it in a cell line with known sensitivity and robust Src activity. Second, ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors in your lysis buffer and appropriate blocking agents. It is also crucial to probe for total protein levels to confirm that the lack of change in phosphorylation is not due to a decrease in the total amount of the target protein. If you are still not observing the expected effect, consider the possibility that in your specific cellular context, the target is not downstream of Src or that redundant signaling pathways are compensating for Src inhibition.

Q4: Are there any known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are not extensively documented in the provided search results, resistance to kinase inhibitors is a common phenomenon. Potential mechanisms could include mutations in the Src kinase domain that prevent drug binding or the activation of bypass signaling pathways that compensate for the loss of Src activity. If you observe a decrease in efficacy over time, it is advisable to investigate these possibilities.

Data Presentation

Table 1: IC50 Values of this compound Against Selected Kinases

KinaseIC50 (µM)
c-Src0.01
Lck0.03
c-yes0.08

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Src (p-Src)

1. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against p-Src (e.g., Tyr416) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection:

  • Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • To normalize, strip the membrane and re-probe for total Src and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Migration - Scratch Assay

1. Cell Seeding:

  • Seed cells in a 6-well plate and grow to 90-100% confluency.

2. Creating the Scratch:

  • Using a sterile p200 pipette tip, create a straight scratch across the cell monolayer.

  • Wash the wells twice with PBS to remove detached cells.

3. Treatment and Imaging:

  • Add fresh media containing this compound or vehicle control.

  • Place the plate on a microscope with a live-cell imaging chamber.

  • Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.

4. Analysis:

  • Measure the width of the scratch at different time points using ImageJ or similar software.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 3: Cell Invasion - Transwell Assay

1. Chamber Preparation:

  • Rehydrate Matrigel-coated transwell inserts (8 µm pore size) according to the manufacturer's instructions.

2. Cell Seeding:

  • Resuspend cells in serum-free media containing this compound or vehicle control.

  • Seed 5 x 10^4 cells into the upper chamber of the transwell insert.

  • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

3. Incubation:

  • Incubate the plate at 37°C for 24-48 hours.

4. Staining and Quantification:

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with 0.5% crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

Mandatory Visualizations

On_Target_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Src Src RTK->Src Activation This compound This compound This compound->Src Inhibition Downstream Downstream Signaling (e.g., FAK, STAT3) Src->Downstream Proliferation Proliferation Downstream->Proliferation Migration Migration Downstream->Migration Invasion Invasion Downstream->Invasion

Caption: On-target signaling pathway of this compound.

Off_Target_Pathway cluster_membrane Cell Membrane TGFBR TGF-β Receptor TGF_beta TGF-β Signaling TGFBR->TGF_beta Activation This compound This compound This compound->TGF_beta Inhibition (Off-target) Smad Smad2/3 Phosphorylation TGF_beta->Smad Gene_Expression Altered Gene Expression Smad->Gene_Expression Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_On_Target Verify On-Target Inhibition (Western for p-Src) Start->Check_On_Target Review_Protocol Review and Standardize Experimental Protocol Start->Review_Protocol Check_Off_Target Investigate Off-Target Effect (Western for p-Smad2/3) Check_On_Target->Check_Off_Target If p-Src is inhibited Check_On_Target->Review_Protocol If p-Src is NOT inhibited Consider_Other Consider Other Off-Targets or Resistance Check_Off_Target->Consider_Other If p-Smad is NOT inhibited Resolution Hypothesis Refined Check_Off_Target->Resolution If p-Smad is inhibited Review_Protocol->Check_On_Target Consider_Other->Resolution

References

How to minimize toxicity of AZM475271 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicity associated with AZM475271 in animal studies. The following information is intended to support the design and execution of preclinical safety and efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally active small molecule inhibitor of Src family kinases (SFKs). It also exhibits inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. This dual inhibition is thought to contribute to its anti-tumor and anti-metastatic properties.

Q2: What are the potential on-target toxicities associated with this compound's mechanism of action?

A2: Based on its inhibition of Src and TGF-β pathways, potential on-target toxicities could include:

  • Cardiovascular effects: Inhibition of the TGF-β pathway has been associated with cardiovascular toxicities in animal models, including hemorrhagic, degenerative, and inflammatory lesions in heart valves, as well as aneurysms.[1][2]

  • Immunosuppression: TGF-β plays a role in immune regulation, and its inhibition could potentially lead to alterations in immune cell function.

  • Hematological effects: Src kinases are involved in hematopoiesis. Inhibition may lead to changes in blood cell counts. For instance, the Src inhibitor dasatinib (B193332) has been associated with hematological toxicities.

  • Gastrointestinal issues: As with many kinase inhibitors, gastrointestinal disturbances could be a potential side effect.

Q3: What are the initial signs of toxicity to monitor for in animals treated with this compound?

A3: Closely monitor animals for the following signs, particularly during the first few hours and days after administration:

  • Behavioral changes: Lethargy, ruffled fur, hunched posture, or changes in activity levels.

  • Body weight loss: A significant and progressive decrease in body weight is a common indicator of toxicity.

  • Changes in food and water consumption: Reduced intake can be an early sign of adverse effects.

  • Gastrointestinal distress: Diarrhea or changes in stool consistency.

  • Injection site reactions: If administered parenterally, look for redness, swelling, or signs of pain at the injection site.

Q4: How can I establish a safe starting dose for my animal study?

A4: A safe starting dose should be determined through a dose-range finding study. This typically involves administering single, escalating doses to small groups of animals to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity. For acute oral toxicity studies, OECD guidelines (e.g., OECD 420, 423, or 425) provide standardized procedures.[3][4][5]

Q5: What strategies can be employed to minimize the toxicity of this compound?

A5: Consider the following strategies:

  • Dosing schedule optimization: An intermittent dosing schedule (e.g., 14 days on, 14 days off) has been shown to improve the safety margin for TGF-β inhibitors like galunisertib (B1674415).[1]

  • Formulation optimization: Ensure the vehicle used for administration is well-tolerated and does not contribute to toxicity. For oral administration, consider in-diet formulations to reduce handling stress and potentially improve the pharmacokinetic profile.[6][7]

  • Supportive care: Provide adequate hydration and nutrition, and maintain a clean, stress-free environment for the animals.

  • Combination therapy: When combining this compound with other agents, be aware of potential overlapping toxicities and consider dose adjustments.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden mortality in a dose cohort - Acute toxicity at the administered dose. - Formulation issue (e.g., precipitation, incorrect pH). - Error in dose calculation or administration.- Immediately halt dosing at that level and necropsy the deceased animals. - Re-evaluate the formulation for stability and solubility. - Double-check all calculations and administration procedures. - Consider a lower starting dose for subsequent cohorts.
Significant body weight loss (>15-20%) - Compound-related toxicity. - Vehicle toxicity. - Dehydration or reduced food intake.- Reduce the dose or dosing frequency. - Administer a vehicle-only control to assess its contribution. - Provide supportive care, such as supplemental hydration and palatable food.
Cardiovascular abnormalities (e.g., observed on echocardiogram) - On-target toxicity related to TGF-β inhibition.- Consider an intermittent dosing schedule. - Reduce the dose. - Conduct thorough histopathological examination of the heart and major blood vessels at the end of the study.
Injection site reactions (swelling, inflammation) - Irritating properties of the compound or vehicle. - High concentration or inappropriate pH of the formulation. - Improper injection technique.- Ensure the formulation is at a physiological pH and sterile. - Rotate injection sites. - Consider diluting the compound to a larger volume (within acceptable limits for the animal species). - Evaluate alternative routes of administration.
Inconsistent results between animals in the same group - Variability in drug absorption or metabolism. - Inconsistent dosing technique. - Underlying health differences in the animals.- Ensure proper randomization of animals to treatment groups. - Refine and standardize the administration procedure. - Consider using a larger number of animals per group to increase statistical power.

Quantitative Toxicity Data for Related Kinase Inhibitors

Note: Specific LD50 data for this compound is not publicly available. The following data for related Src and TGF-β inhibitors are provided for reference.

Compound Target(s) Animal Model Route Toxicity Finding Reference
Dasatinib Src, BCR-ABLRati.p.1 mg/kg/day considered close to a clinically relevant dose. Cardiovascular findings in toxicology studies included fibrosis and hemorrhage.[8][9]
Galunisertib (LY2157299) TGF-βRIRat, DogOralCardiac toxicities observed with continuous long-term exposure. Intermittent dosing improved the safety profile. Rats were more sensitive than dogs.[1][10]
Saracatinib (B1683781) (AZD0530) SrcRatOral (in-diet)Doses up to 18.7 mg/kg/day were achieved without affecting weight gain.[6]
Vactosertib TGF-βRIMouseOralWell-tolerated with an acceptable safety profile in preclinical studies.[11]

Experimental Protocols

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425

This protocol provides a general framework for determining the acute oral toxicity (LD50) of a compound like this compound in rodents. The UDP is a sequential method that minimizes the number of animals required.[3][4]

1. Animals and Housing:

  • Species: Use a single rodent species (e.g., Wistar rats or BALB/c mice), typically young, healthy adult females (as they are often slightly more sensitive).[12]

  • Housing: House animals individually or in small groups in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[13]

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the study.

2. Preparation of Test Substance:

  • Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The vehicle should be non-toxic at the volume administered.

  • Prepare fresh formulations for each dosing day and ensure homogeneity.

3. Administration of Doses:

  • Fasting: Fast animals overnight before dosing (provide access to water).[14]

  • Route: Administer the substance orally via gavage.[13]

  • Volume: The volume should typically not exceed 1 mL/100g body weight for aqueous solutions in rodents.[13]

  • Dosing Procedure (UDP):

    • Start with a single animal at a dose estimated to be near the LD50.

    • If the animal survives after a defined period (e.g., 48 hours), the next animal is dosed at a higher level (e.g., by a factor of 1.75).

    • If the animal dies, the next animal is dosed at a lower level.

    • Continue this sequential process until the stopping criteria are met (typically after a certain number of dose reversals).

4. Observations:

  • Immediate: Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.[12]

  • Daily: Observe animals daily for at least 14 days for signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.

5. Data Analysis and Reporting:

  • Calculate the LD50 and its confidence interval using appropriate statistical methods for the UDP (e.g., maximum likelihood estimation).

  • Report all clinical signs of toxicity, their onset, duration, and severity.

  • Include a detailed description of the necropsy findings for all animals.

Visualizations

AZM475271_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Src Pathway cluster_2 TGF-β Pathway This compound This compound Src Src Kinase This compound->Src Inhibits TGFB_R TGF-β Receptor This compound->TGFB_R Inhibits FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Metastasis Metastasis FAK->Metastasis Proliferation Cell Proliferation & Survival STAT3->Proliferation SMAD SMAD2/3 TGFB_R->SMAD EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT

Caption: Dual inhibitory action of this compound on Src and TGF-β signaling pathways.

Toxicity_Troubleshooting_Workflow Start Toxicity Observed CheckDose Dose & Formulation Check Start->CheckDose ReduceDose Reduce Dose / Frequency CheckDose->ReduceDose Incorrect AssessVehicle Vehicle Toxicity? CheckDose->AssessVehicle Correct Endpoint Endpoint: Toxicity Mitigated ReduceDose->Endpoint Reformulate Reformulate / Change Vehicle Reformulate->Endpoint SupportiveCare Implement Supportive Care SupportiveCare->Endpoint AssessVehicle->SupportiveCare No VehicleControl Run Vehicle-Only Control AssessVehicle->VehicleControl Yes VehicleControl->Reformulate

Caption: Logical workflow for troubleshooting toxicity in animal studies.

Caption: Experimental workflow for an acute oral toxicity study using the Up-and-Down Procedure.

References

Technical Support Center: Enhancing the Efficacy of AZM475271 in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the Src kinase inhibitor, AZM475271, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective Src family kinase (SFK) inhibitor. It has been shown to inhibit the phosphorylation of c-Src, Lck, and c-yes kinases.[1] By inhibiting Src kinase activity, this compound can reduce tumor cell proliferation, migration, and induce apoptosis.[1] It also has anti-angiogenic effects by reducing microvessel density.[1]

Q2: My cells have developed resistance to this compound. What are the potential mechanisms?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to Src inhibitors, in general, can arise from several factors:

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effect of Src inhibition. Common bypass pathways include the reactivation of the STAT3 and FAK signaling cascades.[2][3][4][5][6][7]

  • Mutations in the Src Kinase Domain: Mutations in the catalytic domain of Src can alter the drug's binding affinity, leading to reduced inhibitor efficacy.[7][8]

  • Increased Expression of Upstream Activators: Overexpression or activation of upstream receptor tyrosine kinases (RTKs) can lead to a stronger activation of Src or parallel signaling pathways, thereby diminishing the effect of the inhibitor.[9][10]

Q3: How can I confirm if my resistant cells have activated bypass signaling pathways?

A3: You can investigate the activation of key bypass signaling pathways using Western blotting to analyze the phosphorylation status of critical proteins. Key proteins to examine include:

  • p-STAT3 (Tyr705): Increased phosphorylation of STAT3 at tyrosine 705 is a common indicator of its activation and has been linked to resistance to Src inhibitors.[2][4][6]

  • p-FAK (Tyr397, Tyr861, Tyr925): Increased phosphorylation of Focal Adhesion Kinase (FAK) at these sites suggests its activation, which can mediate resistance.[5][7][11][12]

  • p-ERK1/2 (Thr202/Tyr204): Activation of the MAPK/ERK pathway can also serve as a bypass mechanism.

A co-immunoprecipitation (Co-IP) experiment can also be performed to assess the interaction between Src and FAK, as some inhibitors can paradoxically increase this association.[7][13]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting decreased efficacy or resistance to this compound in your cell line models.

Problem: Decreased sensitivity to this compound in our cell line.

Here is a logical workflow to diagnose and potentially overcome this issue:

Troubleshooting_Workflow start Start: Decreased this compound Efficacy confirm_resistance 1. Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_pathways 2. Investigate Bypass Pathways (Western Blot for p-STAT3, p-FAK) confirm_resistance->investigate_pathways pathways_activated Bypass Pathways Activated? investigate_pathways->pathways_activated combination_therapy 3. Test Combination Therapy (e.g., + STAT3i or + FAKi) pathways_activated->combination_therapy Yes no_activation Consider Other Mechanisms (e.g., Src Mutation, Target Upregulation) pathways_activated->no_activation No evaluate_synergy 4. Evaluate Synergy (Combination Index) combination_therapy->evaluate_synergy end End: Optimized Treatment Strategy evaluate_synergy->end no_activation->end

Caption: Troubleshooting workflow for this compound resistance.

Data Presentation: Combination Therapy

If bypass signaling is detected, a combination therapy approach is recommended. The following table summarizes potential synergistic effects observed with combined Src and STAT3 or FAK inhibition from literature, which can guide your experimental design.

Combination Effect Cell Lines (Examples from Literature) Reference
Src Inhibitor (Dasatinib) + JAK/STAT Inhibitor (CYT387)Synergistically reduced cell proliferation and increased apoptosis.Renal Cell Carcinoma (RCC) cells[3][6]
Src siRNA + STAT3 or JAK siRNAEnhanced cytotoxicity, antiproliferative, and proapoptotic effects.Head and Neck Squamous Cell Carcinoma (HNSCC)[2][4]
Src Inhibitor + FAK InhibitorSynergistic inhibition of growth, increased cell death, and enhanced inhibition of invasion.BRAF- and RAS-mutant thyroid cancer cells[5]
Src Inhibitor (Dasatinib) + AXL InhibitorResensitized resistant cells to the Src inhibitor.Non-Small Cell Lung Cancer (NSCLC)[14][15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell viability and determine the IC50 of this compound.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[16]

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in response to treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as desired.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]

  • Incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.[19]

Apoptosis_Pathway This compound This compound Src Src Kinase This compound->Src Inhibits Anti_Apoptotic Anti-Apoptotic Signals (e.g., via STAT3, FAK) Src->Anti_Apoptotic Promotes Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting the activation state of proteins in signaling pathways.

Materials:

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[20]

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-FAK, anti-FAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse treated cells in ice-cold lysis buffer containing phosphatase inhibitors.[20][21]

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.[21]

Western_Blot_Workflow start Start: Cell Lysis electrophoresis SDS-PAGE start->electrophoresis transfer Protein Transfer to PVDF electrophoresis->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Protein Levels detection->end

Caption: A typical workflow for Western Blotting.

Co-Immunoprecipitation (Co-IP)

This protocol is to investigate protein-protein interactions, such as Src and FAK.

Materials:

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-Src)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.[22]

  • Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[23]

  • Incubate the lysate with the primary antibody (e.g., anti-Src) to form antibody-antigen complexes.[22]

  • Add Protein A/G beads to capture the antibody-antigen complexes.[23]

  • Wash the beads several times to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-FAK).[22]

References

Technical Support Center: AZM475271 Protocol Refinement for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZM475271 in long-term studies. The information is intended for an audience of researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during long-term experiments with this compound.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
LT-AZM-01 Gradual loss of inhibitory effect over time. 1. Compound degradation in media. 2. Development of cellular resistance. 3. Inconsistent cell seeding density.1. Replenish media with fresh this compound every 48-72 hours. 2. Perform dose-response curves at regular intervals to check for shifts in IC50. 3. Ensure consistent cell numbers at the start of each experiment.
LT-AZM-02 High variability between replicate wells. 1. Uneven cell distribution. 2. Edge effects in multi-well plates. 3. Inaccurate pipetting of the compound.1. Gently swirl the plate after seeding to ensure a monolayer. 2. Avoid using the outer wells of the plate for data collection. 3. Use calibrated pipettes and pre-wet the tips before dispensing.
LT-AZM-03 Unexpected changes in cell morphology. 1. Off-target effects of the compound. 2. Cellular stress due to long-term exposure. 3. Contamination of cell cultures.1. Review literature for known off-target effects of Src/TGF-β inhibitors. 2. Include a lower dose of this compound as a control. 3. Regularly test for mycoplasma and other contaminants.
LT-AZM-04 Difficulty in reproducing results from shorter-term studies. 1. Cumulative toxicity of the compound. 2. Alterations in cellular signaling pathways over time.1. Perform a long-term toxicity assay to determine a non-toxic working concentration. 2. Analyze key signaling molecules at different time points to monitor pathway adaptations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture media does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: How often should the media with this compound be replaced in a long-term experiment?

A2: For long-term studies (extending beyond 72 hours), it is recommended to replace the cell culture media containing fresh this compound every 48 to 72 hours. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells.

Q3: I am observing a decrease in the efficacy of this compound after several weeks of continuous treatment. What could be the reason?

A3: This could be due to the development of acquired resistance in the cell line. This is a known phenomenon in long-term drug treatment studies. To confirm this, you can perform a dose-response experiment to see if the IC50 value has shifted. It is also advisable to periodically analyze the expression levels of the target proteins (Src and components of the TGF-β pathway).

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, studies have used this compound in combination with other inhibitors, such as STAT3 and FAK inhibitors.[1] When designing combination studies, it is crucial to perform a synergy analysis to determine if the combination is additive, synergistic, or antagonistic.

Q5: What are the known downstream effects of this compound that I should monitor in my long-term study?

A5: this compound is a dual inhibitor of Src family kinases and the TGF-β signaling pathway.[2] Therefore, in long-term studies, you should monitor the phosphorylation status of Src and key downstream mediators of the TGF-β pathway, such as Smad2 and Smad3.[3] Additionally, given its role in inhibiting epithelial-mesenchymal transition (EMT), monitoring EMT markers can be informative.[3]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay

This protocol is designed to assess the long-term effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in a separate 96-well plate.

  • Treatment: Remove the overnight media from the cell plate and add 100 µL of the appropriate this compound dilution to each well. Include a vehicle control (DMSO) and an untreated control.

  • Incubation and Media Change: Incubate the plate at 37°C in a humidified incubator. Replace the media with fresh compound every 48-72 hours.

  • Viability Assessment: At designated time points (e.g., Day 3, 7, 14), assess cell viability using a resazurin-based assay or similar method.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC50 value at each time point.

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol details the analysis of protein expression and phosphorylation to confirm the mechanism of action of this compound over time.

  • Cell Culture and Treatment: Culture cells in 6-well plates to ~70% confluency. Treat with the desired concentration of this compound or vehicle control for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Src, total Src, p-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

AZM475271_Signaling_Pathway cluster_TGFB TGF-β Pathway cluster_Src Src Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (e.g., EMT markers) Smad_complex->Gene_expression Nuclear Translocation Src Src pSrc p-Src Src->pSrc Activation Downstream Downstream Effectors pSrc->Downstream This compound This compound This compound->TGFBR Inhibits This compound->pSrc Inhibits Long_Term_Study_Workflow cluster_Setup Experiment Setup cluster_Maintenance Long-Term Maintenance cluster_Analysis Data Analysis start Start: Seed Cells adhesion Overnight Adhesion start->adhesion treatment Initial this compound Treatment adhesion->treatment media_change Media Change with Fresh this compound (every 48-72h) treatment->media_change Incubate monitoring Microscopic Observation media_change->monitoring monitoring->media_change Continue Cycle endpoint Endpoint Assay (e.g., Viability, Western Blot) monitoring->endpoint At Defined Timepoints data_analysis Data Analysis & Interpretation endpoint->data_analysis end end data_analysis->end Conclusion

References

Addressing variability in experimental results with AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZM475271. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this Src kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Src family kinases.[1][2] These are non-receptor tyrosine kinases that play a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. By binding to the ATP-binding site of Src kinases, this compound blocks the transfer of phosphate (B84403) groups to their substrate proteins, thereby inhibiting downstream signaling pathways such as Ras-ERK and PI3K-Akt.

Q2: Are there any known secondary or off-target effects of this compound?

Yes, this compound has been observed to inhibit TGF-β (Transforming Growth Factor-beta) signaling.[1][3] This dual inhibition of both Src and TGF-β pathways may contribute to its therapeutic effects, particularly in the context of cancer metastasis.[1][3] However, this cross-inhibition can also be a source of experimental variability if not accounted for, especially in studies focused solely on Src signaling. The precise mechanism of its anti-TGF-β effect is still under investigation.[1]

Q3: Why am I observing significant variability in the efficacy of this compound across different cancer cell lines?

Variability in the efficacy of this compound is expected and can be attributed to several factors:

  • Cell-Type Specificity: The anti-TGF-β effect of Src inhibitors can be cell-type dependent.[1] Different cell lines have distinct genetic backgrounds, receptor expression levels, and signaling pathway dependencies, all of which can influence their sensitivity to this compound.

  • Dual Mechanism of Action: The combined inhibition of Src and TGF-β signaling can lead to different outcomes depending on the relative importance of each pathway in a particular cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can significantly impact cellular signaling and the response to inhibitors.

Q4: Can this compound be used in combination with other therapeutic agents?

Yes, studies have shown that this compound can sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents, such as gemcitabine.[2] Combining this compound with other targeted therapies should be approached systematically, considering the potential for synergistic, additive, or antagonistic effects based on the underlying biology of the experimental system.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues and sources of variability in experiments involving this compound.

Issue 1: Inconsistent Inhibition of Src Phosphorylation (p-Src)
Potential Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions.
Incorrect Timing of Treatment Optimize the duration of inhibitor treatment. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help identify the optimal time point for observing maximal inhibition.
Cell Culture Variability Standardize your cell culture practices. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density for all experiments.
Lysate Preparation Ensure that lysis buffers contain fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation.
Antibody Performance Validate your primary antibody for p-Src. Use a positive control (e.g., a cell line with known high Src activation) and a negative control to ensure antibody specificity.
Issue 2: High Variability in Phenotypic Assays (e.g., Proliferation, Migration)
Potential Cause Recommended Solution
Cell Line Heterogeneity If possible, perform single-cell cloning to establish a more homogeneous cell population. Regularly verify the identity and key characteristics of your cell line.
Off-Target Effects (TGF-β Inhibition) Be aware of the dual inhibitory action of this compound. To dissect the effects, consider using a more specific Src inhibitor (if available) as a control or knocking down Src expression using siRNA or shRNA.
Inhibitor Stability and Solubility Prepare fresh stock solutions of this compound regularly and store them appropriately. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
Assay Conditions Optimize assay parameters such as cell seeding density, incubation time, and serum concentration. For migration assays, ensure the integrity of the cell monolayer or the chemoattractant gradient.

Data Presentation

Table 1: Example of Cell Line-Specific Sensitivity to a Src Kinase Inhibitor (Shikonin)

No direct comparative IC50 data for this compound across multiple cell lines was available in the search results. The following data for Shikonin, which also targets Src, illustrates the principle of cell-line dependent variability.

Cell LineCancer TypeIC50 (µM)
MDA-MB 231Breast Cancer1.38
MDA-MB 468Breast Cancer~2.5
BT-20Breast Cancer~3.0
MCF7Breast Cancer~4.5
T47DBreast Cancer~6.0
SK-BR-3Breast Cancer~8.3
4T1Murine Breast Cancer~2.0

Data extracted from a study on the anti-cancer properties of Shikonin.[4]

Experimental Protocols

Western Blotting for Phosphorylated Src (p-Src)
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat with this compound at the desired concentrations for the optimized duration.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Src (e.g., Tyr416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Src and a loading control (e.g., β-actin or GAPDH) for normalization.

Mammosphere Formation Assay
  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Harvest cells and prepare a single-cell suspension using trypsin and subsequent passage through a 40 µm cell strainer.

  • Plating:

    • Plate cells at a low density (e.g., 500 - 5,000 cells/ml) in ultra-low attachment plates.

    • Culture cells in a serum-free mammosphere culture medium supplemented with B27, EGF, and bFGF.

  • Treatment:

    • Add this compound at the desired concentrations to the culture medium at the time of plating.

  • Incubation and Analysis:

    • Incubate the plates for 7-10 days to allow for mammosphere formation.

    • Count the number of mammospheres (typically >50 µm in diameter) in each well.

    • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Mandatory Visualizations

AZM475271_Signaling_Pathway cluster_src Src Signaling cluster_tgfb TGF-β Signaling Src Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras FAK->PI3K Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival TGFB_R TGF-β Receptor Smad2_3 Smad2/3 TGFB_R->Smad2_3 Smad_Complex Smad Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Gene_Transcription Gene Transcription (e.g., EMT) Smad_Complex->Gene_Transcription This compound This compound This compound->Src Inhibits This compound->TGFB_R Inhibits

Caption: Dual inhibitory action of this compound on Src and TGF-β signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Verify Reagent Quality (this compound, antibodies, etc.) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol (concentrations, timing, etc.) Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Check_Cells Assess Cell Culture Conditions (passage #, density, health) Cells_OK Cells Standardized? Check_Cells->Cells_OK Reagent_OK->Start No, Replace/Validate Reagent_OK->Check_Protocol Yes Protocol_OK->Check_Cells Yes Optimize_Dose Perform Dose-Response & Time-Course Protocol_OK->Optimize_Dose No Standardize_Culture Standardize Cell Culture Practices Cells_OK->Standardize_Culture No Consider_Off_Target Consider Off-Target Effects (e.g., TGF-β inhibition) Cells_OK->Consider_Off_Target Yes Optimize_Dose->Check_Protocol Standardize_Culture->Check_Cells End Consistent Results Consider_Off_Target->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Best practices for storing and handling AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AZM475271

This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving the hypothetical small molecule inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

Proper storage is critical to maintain the integrity and stability of this compound.[1][2] The solid compound should be stored in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refer to the temperature guidelines in the data table below. Always refer to the product's Certificate of Analysis for specific instructions.[1][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Most small molecule inhibitors have low solubility in aqueous solutions.[4][5] It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of kinase inhibitors like this compound.[4]

Q3: How should I store the stock solution of this compound?

Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4][6] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term stability.[3][5][6]

Q4: What are the general safety precautions for handling this compound?

When handling this compound, as with any research chemical, it is crucial to adhere to strict safety protocols.[7][8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.[8][9][10] Handle the compound in a well-ventilated area or a chemical fume hood.[8][9] Ensure you have access to an eyewash station and safety shower.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[1][9]

Troubleshooting Guides

Issue 1: My this compound powder is difficult to see in the vial.

For small quantities, the compound may appear as a thin film or may have coated the walls of the vial during shipment.[3] This is normal. To ensure you recover all the product, add your chosen solvent directly to the vial and vortex or sonicate to dissolve the compound completely.[3][5]

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

This is a common issue that occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[5]

  • Troubleshooting Steps:

    • Perform Serial Dilutions in DMSO First: It is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[11]

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid both precipitation and cytotoxicity.[2][5][12] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

    • Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer in a stepwise manner while mixing to avoid rapid changes in solvent polarity.[12]

    • Consider pH: The solubility of many inhibitors is pH-dependent.[5] If your experimental system allows, testing a range of pH values for your aqueous buffer may improve solubility.[2]

Issue 3: I am observing unexpected or inconsistent results in my cell-based assay.

This could be due to several factors, including compound instability or off-target effects.

  • Troubleshooting Steps:

    • Check for Compound Degradation: Prepare fresh dilutions from a new stock aliquot for each experiment.[2] Instability in cell culture media can be a factor; some compounds are stable for over 72 hours, while others degrade more rapidly.[6]

    • Assess for Off-Target Effects: An indicator of potential off-target effects is when the effective concentration in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50).[13] If possible, use a structurally different inhibitor for the same target to see if it produces the same phenotype.[13]

    • Perform a Dose-Response Curve: Determine the minimum effective concentration and the concentration at which cellular toxicity occurs.[13] This will help you identify the optimal concentration range for your experiments.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureApproximate DurationKey Considerations
Solid (Powder) -20°CUp to 3 years[2][3][12][14]Keep in a desiccated and dark environment.[1][2]
4°CUp to 2 years[2][3][12]Suitable for short-term storage; protect from light and moisture.[1]
Stock Solution (in DMSO) -80°CUp to 6 months[3][12]Aliquot to avoid repeated freeze-thaw cycles.[3][4][6]
-20°CUp to 1 month[3][6][12]Recommended for working stock solutions.[3][6]

Experimental Protocols

Protocol: Western Blot Analysis to Measure Inhibition of Pathway-X Phosphorylation

This protocol describes a method to assess the inhibitory activity of this compound on the phosphorylation of its downstream target, Protein-Y, in a cell-based assay.

  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into pre-warmed cell culture media to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[2][12]

  • Inhibitor Treatment: Remove the old medium from the cells and add the media containing different concentrations of this compound. Include a vehicle-only (DMSO) control. Incubate for the desired treatment duration (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated Protein-Y (p-Protein-Y) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Protein-Y and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Protein-Y signal to the total Protein-Y signal. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50.

Mandatory Visualizations

AZM475271_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Protein_Y Protein_Y Kinase_X->Protein_Y Phosphorylation p_Protein_Y p_Protein_Y Protein_Y->p_Protein_Y Cell_Proliferation Cell_Proliferation p_Protein_Y->Cell_Proliferation This compound This compound This compound->Kinase_X Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock in DMSO Serial_Dilution Serial Dilute in DMSO Stock_Prep->Serial_Dilution Final_Dilution Dilute to Final Conc. in Cell Media Serial_Dilution->Final_Dilution Cell_Treatment Treat Cells Final_Dilution->Cell_Treatment Lysis_Quant Cell Lysis & Quantification Cell_Treatment->Lysis_Quant Western_Blot Western Blot for p-Protein-Y Lysis_Quant->Western_Blot Data_Analysis Densitometry & IC50 Calculation Western_Blot->Data_Analysis

Caption: A general experimental workflow for testing this compound in a cell-based assay.

References

Validation & Comparative

Comparative Analysis of AZM475271 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion. Dysregulation of Src signaling is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of AZM475271, a selective Src kinase inhibitor, and other prominent Src inhibitors: dasatinib, bosutinib, and saracatinib.

This analysis is intended to provide an objective overview based on publicly available experimental data. It is important to note that a direct head-to-head comparative study of all four inhibitors under identical experimental conditions is not available in the current literature. Therefore, the presented data has been compiled from various sources, and direct quantitative comparisons should be interpreted with caution due to potential inter-study variability in experimental protocols and conditions.

Biochemical Activity and Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the available biochemical data for this compound and other Src inhibitors against Src family kinases and other relevant kinases.

InhibitorTarget KinaseIC50 (nM)Source
This compound c-Src10[1]
Lck30[1]
c-Yes80[1]
Dasatinib Src0.8
Abl<1
c-Kit79
Bosutinib Src1.2
Abl>1000
Saracatinib c-Src2.7
Lck11
c-Yes4
Fyn4
Lyn5
Fgr6
Blk11

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. This data is compiled from multiple sources and may not be directly comparable.

Cellular Activity

The cellular potency of an inhibitor reflects its ability to engage its target and elicit a biological response in a cellular context. The following table summarizes the available data on the anti-proliferative activity of the compared Src inhibitors in various cancer cell lines.

InhibitorCell LineAssay TypeIC50 / GI50 (µM)Source
This compound c-Src3T3Proliferation0.53 (24h)[1]
A549Proliferation0.48 (72h)[1]
Dasatinib Gastric Cancer Cell LinesMTT AssayVaries (0 - >2.5)[2]
Bosutinib Gastric Cancer Cell LinesMTT AssayVaries (0 - >2.5)[2]
Saracatinib Gastric Cancer Cell LinesMTT AssayVaries (0 - >2.5)[2]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a compound's potency in inhibiting cell growth. The specific values can vary significantly depending on the cell line and assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration Invasion Invasion Src->Invasion Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src Signaling Pathway.

Western_Blot_Workflow start Cell Treatment with Src Inhibitor lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Src) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental Workflow for Western Blotting.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • Add the diluted compound or vehicle (DMSO) to the wells of the assay plate.

    • Add a mixture of the kinase and its substrate to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compounds or vehicle (DMSO) control.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 or GI50 value.

Western Blotting for Phospho-Src Analysis

This protocol describes a general procedure for detecting the phosphorylation status of Src kinase in cells treated with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src (Tyr416) and anti-total Src)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound or vehicle for the desired time.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Collect the cell lysates and clarify them by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities to determine the relative levels of phosphorylated Src.

References

AZM475271: A Comparative Guide to its Anti-Metastatic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-metastatic properties of AZM475271, a potent Src kinase inhibitor. Through a detailed comparison with other Src family kinase inhibitors and an examination of its mechanism of action, this document serves as a valuable resource for researchers investigating novel anti-cancer therapies. Experimental data is presented to validate its effects on key processes of metastasis, including cell migration and invasion.

Comparative Efficacy of Src Inhibitors on Metastasis

The therapeutic potential of targeting the Src signaling pathway to inhibit metastasis has led to the development of several small molecule inhibitors. This section compares the in vitro efficacy of this compound with other notable Src inhibitors in preclinical studies. The data presented below highlights the relative potency of these compounds in inhibiting cancer cell migration and invasion, critical steps in the metastatic cascade.

InhibitorCancer TypeAssayTarget Cell LineIC50 / InhibitionReference
This compound Pancreatic CancerChemokinesis (Cell Migration)Panc-1Effective dose-dependent inhibition[1]
This compound Breast CancerMammosphere FormationMDA-MB 231, MDA-MB 468, MCF710 μM significantly reduced formation[2]
SU6656 Pancreatic CancerTGF-β1-induced gene expressionPanc-1, Colo357Less effective than this compound[1]
Dasatinib MelanomaInvasionHT144, Sk-Mel-28Significant decrease at 25 nM[3]
Dasatinib MelanomaMigrationHT144, Sk-Mel-28Significant decrease at 25 nM[3]
Dasatinib Head and Neck Squamous Cell CarcinomaMigration (Wound Healing)FaDu, UT-SCC38Significant inhibition at 0.1 µM[4]
Dasatinib Head and Neck Squamous Cell CarcinomaInvasion (3D Spheroid)FaDuSignificant inhibition at 0.1 µM[4]
Saracatinib (AZD0530) Head and Neck Squamous Cell CarcinomaMigration (Wound Healing)FaDu, UT-SCC38Significant inhibition at 1 µM[4]
Saracatinib (AZD0530) Head and Neck Squamous Cell CarcinomaInvasion (3D Spheroid)FaDuSignificant inhibition at 1 µM[4]
Bosutinib Non-Small Cell Lung Cancer (KRAS mutant)Migration & InvasionNot specifiedInhibited migration and invasion[5]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-metastatic effects by targeting Src, a non-receptor tyrosine kinase that plays a pivotal role in regulating multiple signaling pathways involved in cell proliferation, survival, migration, and invasion.[6] The downstream effects of Src inhibition by this compound include the modulation of the TGF-β and FAK/STAT3 signaling pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes, including epithelial-mesenchymal transition (EMT), a key event in cancer metastasis.[7] this compound has been shown to cross-inhibit tumor-promoting TGF-β signaling.[1] In pancreatic ductal adenocarcinoma (PDAC) cells, this compound, but not the Src inhibitor SU6656, inhibited TGF-β1-induced upregulation of mesenchymal markers such as N-cadherin and vimentin, as well as matrix metalloproteinases MMP2 and MMP9.[1] This suggests a dual inhibitory role for this compound on both Src and the TGF-β pathway, contributing to its anti-metastatic potential.[1]

TGF_beta_pathway TGF-β Signaling Pathway Inhibition by this compound TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Src Src TGFbR->Src SMAD SMAD2/3 TGFbR->SMAD FAK FAK Src->FAK p130Cas p130Cas Src->p130Cas AZM This compound AZM->TGFbR Cross-inhibition AZM->Src EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT Migration Cell Migration & Invasion FAK->Migration p130Cas->Migration

Caption: Inhibition of TGF-β and Src signaling by this compound.

FAK/STAT3 Signaling Pathway

Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) are key downstream effectors of Src signaling that are critically involved in cell migration, invasion, and survival.[2] Studies have demonstrated that inhibition of Src, FAK, and STAT3 can significantly reduce cancer stem cell properties and metastatic potential in breast cancer.[2] While direct studies on this compound's effect on the FAK/STAT3 pathway are limited, its role as a Src inhibitor strongly suggests its involvement in modulating this axis. Inhibition of Src by this compound is expected to decrease the phosphorylation and activation of FAK and STAT3, thereby impeding cell motility and invasion.[2]

FAK_STAT3_pathway Src-FAK-STAT3 Signaling Pathway Inhibition Integrin Integrin FAK FAK Integrin->FAK GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Src->FAK activates STAT3 STAT3 Src->STAT3 activates AZM This compound AZM->Src Migration Cell Migration & Adhesion FAK->Migration Invasion Cell Invasion STAT3->Invasion Proliferation Cell Proliferation & Survival STAT3->Proliferation

Caption: this compound inhibits the Src-FAK-STAT3 signaling axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key in vitro and in vivo experimental protocols used to assess the anti-metastatic effects of this compound and other Src inhibitors.

In Vitro Migration and Invasion Assays

1. Wound Healing (Scratch) Assay for Cell Migration:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to confluence.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations or a vehicle control.

  • Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6-12 hours) using an inverted microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

2. Transwell (Boyden Chamber) Assay for Cell Migration and Invasion:

  • Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

  • Cell Seeding: Cells, resuspended in serum-free medium, are seeded into the upper chamber of the Transwell insert.

  • Chemoattractant and Treatment: The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS). The test compound is added to either the upper, lower, or both chambers.

  • Incubation: The plate is incubated for a period that allows for cell migration/invasion (typically 12-48 hours).

  • Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stain can be eluted and quantified spectrophotometrically.

In Vivo Metastasis Models

1. Orthotopic Xenograft Model of Pancreatic Cancer:

  • Cell Preparation: A single-cell suspension of a human pancreatic cancer cell line (e.g., L3.6pl) is prepared.

  • Surgical Procedure: Anesthetized immunodeficient mice (e.g., nude mice) undergo a small abdominal incision to expose the pancreas. A small volume of the cell suspension is injected into the pancreas.

  • Drug Administration: Once tumors are established (can be monitored by imaging if cells are labeled), treatment with this compound or vehicle control is initiated. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.

  • Metastasis Assessment: At the end of the study, mice are euthanized, and primary tumors are excised and weighed. Metastatic burden in distant organs, such as the liver and lymph nodes, is assessed by visual inspection, histology (H&E staining), or by imaging techniques if luciferase-expressing cells are used.[8]

2. Spontaneous Metastasis Model of Breast Cancer:

  • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunodeficient mice.

  • Primary Tumor Growth and Resection: The primary tumor is allowed to grow to a specific size and is then surgically removed. This mimics the clinical scenario of metastasis occurring after the removal of the primary tumor.

  • Treatment: Treatment with the investigational drug can be initiated either before or after the primary tumor resection.

  • Monitoring Metastasis: The development of metastases in distant organs like the lungs, liver, and bone is monitored over time using in vivo imaging systems (e.g., bioluminescence or fluorescence imaging) if the cancer cells are appropriately labeled.

  • Endpoint Analysis: At the study endpoint, metastatic lesions are confirmed and quantified through histological analysis of the target organs.

experimental_workflow General Workflow for In Vivo Metastasis Studies start Start cell_culture Cancer Cell Culture & Preparation start->cell_culture tumor_implantation Orthotopic Tumor Cell Implantation cell_culture->tumor_implantation animal_model Animal Model (e.g., Nude Mouse) animal_model->tumor_implantation tumor_growth Primary Tumor Growth tumor_implantation->tumor_growth treatment Treatment Initiation (this compound vs. Vehicle) tumor_growth->treatment monitoring Tumor Growth & Metastasis Monitoring (e.g., Imaging) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Metastasis Quantification (Histology, Imaging) endpoint->analysis conclusion Conclusion analysis->conclusion

References

A Head-to-Head Battle of Src Kinase Inhibitors: AZM475271 vs. Dasatinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of Src family kinases (SFKs) has emerged as a promising strategy to impede tumor growth, metastasis, and angiogenesis. Among the numerous inhibitors developed, AZM475271 and Dasatinib have garnered significant attention from the research community. This guide provides a comprehensive comparison of these two potent Src kinase inhibitors, offering a detailed analysis of their performance based on available experimental data to assist researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: Targeting a Key Oncogenic Driver

Both this compound and Dasatinib are small molecule tyrosine kinase inhibitors that exert their anti-cancer effects by targeting Src, a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[1][2] Dysregulation of Src activity is a common feature in a multitude of cancers, making it an attractive therapeutic target.[3]

This compound is an orally active and selective Src kinase inhibitor.[4] It has been shown to reduce tumor size, vascularity, and metastasis, while promoting apoptosis in pancreatic cancer models.[5][6] Furthermore, this compound can sensitize tumor cells to the cytotoxic effects of other chemotherapeutic agents like gemcitabine.[4][6]

Dasatinib , on the other hand, is a multi-targeted inhibitor, potently targeting both Src and Abl kinases.[7][8][9] This dual inhibitory action has led to its successful use in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][10][11] Beyond its hematological applications, Dasatinib has demonstrated significant preclinical activity against a range of solid tumors by inhibiting Src-mediated metastatic processes.[1][7]

Potency and Selectivity: A Quantitative Comparison

The efficacy of a kinase inhibitor is determined by its potency (IC50 values) and its selectivity profile across the kinome. The following tables summarize the available quantitative data for this compound and Dasatinib.

Kinase Target This compound IC50 (µM) Reference
c-Src0.01[4]
Lck0.03[4]
c-yes0.08[4]
Kinase Target Dasatinib IC50 (nM) Reference
c-Src0.8[8][9]
Abl<1[8][9]
Lck0.4[12]
Yes0.5[12]
c-Kit79[8][9]
PDGFRβ28 - 108[13]

Cellular Effects: Impact on Cancer Cell Lines

The in vitro effects of this compound and Dasatinib have been evaluated in various cancer cell lines, demonstrating their ability to inhibit proliferation and migration.

Cell Line Inhibitor Effect IC50/Concentration Reference
c-Src transfected 3T3This compoundInhibition of proliferation0.53 µM (24h)[4]
A549 (Lung Cancer)This compoundInhibition of proliferation0.48 µM (72h)[4]
L3.6pl (Pancreatic Cancer)This compoundInhibition of migration1 and 5 µM[4]
Multiple Myeloid Leukemia LinesDasatinibInhibition of SFK phosphorylation10⁻⁹ - 10⁻⁷ M[14]
Thyroid Cancer Cell LinesDasatinibGrowth inhibition~50% at low nM[8]
Prostate, Breast, Colon TumorsDasatinibInhibition of proliferationNot specified[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration Invasion Invasion Src->Invasion FAK->Src Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation This compound This compound This compound->Src Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits

Caption: Simplified Src signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with This compound or Dasatinib start->treatment kinase_assay Kinase Inhibition Assay (IC50) treatment->kinase_assay viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay western_blot Western Blot (p-Src, etc.) treatment->western_blot migration_assay Migration/Invasion Assay treatment->migration_assay data_analysis Quantitative Analysis kinase_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis migration_assay->data_analysis conclusion Comparative Efficacy data_analysis->conclusion

References

Cross-Validation of AZM475271's Efficacy in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of AZM475271, a Src tyrosine kinase inhibitor, across different cancer types. Its performance is evaluated against other Src family kinase inhibitors, dasatinib (B193332) and bosutinib (B1684425), with a focus on experimental data from in vitro studies. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting Src signaling in oncology.

Executive Summary

This compound is a Src tyrosine kinase inhibitor that has demonstrated effects on cancer cell migration, invasion, and signaling pathways.[1] Preclinical studies have primarily investigated its utility in pancreatic and breast cancer models.[1][2] This guide compiles available quantitative data on the cytotoxic and anti-migratory effects of this compound and compares it with the more extensively characterized Src inhibitors, dasatinib and bosutinib. A notable feature of this compound is its potential to cross-inhibit TGF-β signaling, suggesting a dual mechanism of action.[3] The data presented herein is collated from various independent studies, and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, caution is advised when interpreting the comparative efficacy of these compounds.

Comparative Analysis of In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for cell viability and the effective concentrations for inhibiting cell migration for this compound, dasatinib, and bosutinib in various cancer cell lines.

Table 1: Pancreatic Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
This compound L3.6plCell ProliferationNot explicitly stated, but showed dose-dependent inhibition[4]
Panc-1ChemokinesisDose-dependent blockade of TGF-β1-induced migration[3]
Dasatinib AsPc-1Cell Viability (MTT)IC50 between 20 - 250 nM[5]
BxPc-3Cell Viability (MTT)IC50 between 20 - 250 nM[5]
Panc-1Cell Viability (SRB)IC50 = 258 nM[6]
Bosutinib PANC-1Not specifiedNot specified in the abstract[7]

Table 2: Breast Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / Effective ConcentrationReference
This compound MDA-MB-231Cell Migration (Scratch Assay) & Invasion (Transwell)10 μM showed significant inhibition[1]
Dasatinib MDA-MB-231Cell ViabilityIC50 ranged from 5.5 nmol/L to >9.5 μmol/L across 23 cell lines[8]
MDA-MB-231Cell ViabilityIC50 < 100 nM[9]
Bosutinib MDA-MB-231Cell ViabilityIC50 < 1 μM (little to no inhibitory activity)[9]

Signaling Pathways and Mechanisms of Action

This compound, dasatinib, and bosutinib primarily target the Src family of non-receptor tyrosine kinases, which are key regulators of various cellular processes implicated in cancer progression, including proliferation, survival, migration, and invasion.

Src Signaling Pathway

The Src signaling pathway is a central node in cancer cell signaling. Upon activation, Src can phosphorylate a multitude of downstream substrates, leading to the activation of pathways such as the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Src also plays a critical role in cell adhesion and migration through its interaction with focal adhesion kinase (FAK) and paxillin.

Src_Signaling_Pathway Src Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK Src->FAK Paxillin Paxillin Src->Paxillin Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration_Invasion Migration & Invasion FAK->Migration_Invasion Paxillin->Migration_Invasion ERK ERK Ras->ERK AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis ERK->Proliferation Survival Survival AKT->Survival

Src signaling pathway overview.

TGF-β Signaling Pathway: A Secondary Target of this compound

This compound has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway.[3] This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In the context of cancer, TGF-β can have both tumor-suppressive and tumor-promoting roles. Inhibition of the TGF-β pathway can block epithelial-mesenchymal transition (EMT), a key process in metastasis.

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (e.g., EMT factors) SMAD_complex->Gene_Transcription EMT Epithelial-Mesenchymal Transition Gene_Transcription->EMT Apoptosis Apoptosis Gene_Transcription->Apoptosis

Simplified TGF-β signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, dasatinib, bosutinib) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT reagent B->C D Incubate and solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Workflow for MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect specific proteins in a cell lysate.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-SMAD2, anti-SMAD2) overnight at 4°C. Recommended dilutions for anti-phospho-Src (Tyr416) are typically 1:1000.[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

General workflow for Western Blot analysis.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay is used to assess the migratory capacity of cells.

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Scratch Creation: Create a uniform scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Wash the cells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 48 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Scratch_Assay_Workflow Scratch Assay Workflow A Create confluent cell monolayer B Make a scratch A->B C Treat with compounds B->C D Image at different time points C->D E Measure wound closure D->E

Workflow for the scratch/wound healing assay.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a promising inhibitor of cancer cell migration and invasion, with a potentially advantageous dual inhibitory effect on both Src and TGF-β signaling pathways. However, a comprehensive understanding of its cytotoxic potency across a broad range of cancer types is still lacking. Direct comparative studies of this compound against other Src inhibitors like dasatinib and bosutinib, using standardized assays and a diverse panel of cancer cell lines, are warranted to definitively establish its relative efficacy and therapeutic potential. Future research should focus on generating robust IC50 data for this compound in various cancer cell lines and exploring the in vivo efficacy of this compound in relevant animal models.

References

AZM475271 Demonstrates Synergistic Efficacy with Chemotherapy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research provides compelling evidence for the synergistic anti-tumor activity of AZM475271, a potent Src tyrosine kinase inhibitor, when used in combination with conventional chemotherapy. Preclinical studies in pancreatic cancer models reveal that this combination significantly enhances the efficacy of chemotherapy, leading to greater tumor growth inhibition and reduced metastasis compared to either treatment alone.

This comparison guide provides an objective analysis of the synergistic effect of this compound with chemotherapy, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Mechanism of Action: A Dual-Pronged Attack

This compound is a small molecule inhibitor that targets Src, a non-receptor tyrosine kinase frequently overexpressed and hyperactivated in a variety of human cancers, including pancreatic and breast cancer. Src plays a pivotal role in multiple signaling pathways that drive tumor progression, including cell proliferation, survival, migration, and angiogenesis.

Recent studies have also unveiled a cross-inhibitory function of this compound on the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is implicated in epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, and contributes to therapy resistance. By inhibiting both Src and TGF-β signaling, this compound can disrupt key oncogenic processes, making it a promising candidate for combination therapies.

Figure 1: Simplified signaling pathways targeted by this compound and chemotherapy.

Synergistic Effect of this compound with Gemcitabine (B846) in Pancreatic Cancer

A pivotal preclinical study investigated the efficacy of this compound in combination with the chemotherapeutic agent gemcitabine in an orthotopic nude mouse model of human pancreatic cancer. The results demonstrated a significant synergistic effect, with the combination therapy leading to a more profound anti-tumor response than either agent alone.[1]

Table 1: In Vivo Efficacy of this compound in Combination with Gemcitabine [1]

Treatment GroupMean Tumor Volume ReductionIncidence of Lymph Node MetastasisIncidence of Liver Metastasis
Control-5/53/5
This compound alone~40%Not ReportedNot Reported
Gemcitabine aloneNot ReportedNot ReportedNot Reported
This compound + Gemcitabine ~90% 0/8 0/8

The combination of this compound and gemcitabine not only resulted in a striking 90% reduction in primary tumor volume but also completely abrogated the incidence of lymph node and liver metastases.[1] This suggests that the combination therapy not only inhibits primary tumor growth but also effectively curtails metastatic dissemination.

Figure 2: Workflow of the in vivo study evaluating this compound and gemcitabine synergy.

Enhanced Apoptosis and Reduced Angiogenesis

The synergistic anti-tumor effect of the this compound and gemcitabine combination was further elucidated by histological analysis. The combination treatment led to a significant increase in apoptosis (programmed cell death) within the tumor tissue and a marked decrease in tumor microvessel density, indicating an anti-angiogenic effect.[1] These cellular and microenvironmental changes underscore the multi-faceted mechanism through which the combination therapy exerts its potent anti-cancer activity.

Experimental Protocols

In Vivo Orthotopic Pancreatic Cancer Model

  • Cell Line: Human pancreatic carcinoma cells.

  • Animal Model: Nude mice.

  • Procedure:

    • Human pancreatic carcinoma cells were surgically implanted into the pancreas of nude mice.

    • Once tumors were established, mice were randomized into four treatment groups: vehicle control, this compound alone (administered orally, daily), gemcitabine alone (administered intraperitoneally), and the combination of this compound and gemcitabine.

    • Treatments were administered for a specified duration.

    • At the end of the treatment period, primary tumor volume was measured.

    • The presence of lymph node and liver metastases was assessed.

    • Tumor tissues were collected for immunohistochemical analysis to evaluate cell proliferation (Ki-67 staining), apoptosis (TUNEL assay), and microvessel density (CD31 staining).[1]

Broader Implications and Future Directions

The demonstrated synergy between this compound and gemcitabine in a preclinical pancreatic cancer model provides a strong rationale for further investigation of this combination in clinical settings. Moreover, these findings suggest that combining Src inhibitors with other chemotherapeutic agents could be a viable strategy for various solid tumors where Src signaling is implicated. For instance, studies with other Src inhibitors, such as dasatinib, have shown synergistic effects with cisplatin (B142131) in triple-negative breast cancer cell lines.

The dual inhibition of Src and TGF-β pathways by this compound represents a promising strategy to overcome chemotherapy resistance and prevent metastatic progression. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy and to explore its efficacy in other cancer types.

This compound This compound Synergy Synergistic Effect This compound->Synergy Chemotherapy Chemotherapy (e.g., Gemcitabine) Chemotherapy->Synergy TumorGrowth Decreased Tumor Growth Synergy->TumorGrowth Metastasis Decreased Metastasis Synergy->Metastasis Apoptosis Increased Apoptosis Synergy->Apoptosis Angiogenesis Decreased Angiogenesis Synergy->Angiogenesis

Figure 3: Logical relationship of the synergistic effect of this compound and chemotherapy.

References

Evaluating Alternatives to AZM475271 for Src Inhibition Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the inhibition of Src tyrosine kinase, the selection of an appropriate small molecule inhibitor is a critical step. AZM475271 is a known Src inhibitor; however, a variety of alternative compounds are available, each with distinct potency, selectivity, and mechanisms of action. This guide provides an objective comparison of this compound with other widely used Src inhibitors, supported by experimental data to facilitate informed decision-making in Src-related research.

Comparative Analysis of Src Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against Src family kinases (SFKs) and other relevant kinases. This data, compiled from multiple studies, allows for a cross-comparison of inhibitor potency and selectivity. Lower IC50 values indicate higher potency. It is important to note that IC50 values can vary between different assay formats and experimental conditions, such as ATP concentration.

Inhibitorc-Src (nM)Lck (nM)c-Yes (nM)Fyn (nM)Abl (nM)
This compound 103080--
Dasatinib 0.8<1--<1
Bosutinib 1.2[1]----
Saracatinib (AZD0530) 2.7[2]<4[2]4[2]4-10[2]30[3]
PP1 17056--
PP2 -4[4]-5[4]-
eCF506 <0.5[3][5]-2.1[6]->1000[7]

Key Insights from the Comparative Data:

  • Potency: eCF506 and Dasatinib demonstrate the highest potency against c-Src with sub-nanomolar IC50 values. Bosutinib and Saracatinib are also highly potent inhibitors in the low nanomolar range. This compound shows potent inhibition of c-Src, albeit slightly less potent than the aforementioned alternatives. PP1 exhibits the lowest potency against c-Src among the listed inhibitors.

  • Selectivity: A key differentiator among these inhibitors is their selectivity profile.

    • Dual Src/Abl Inhibitors: Dasatinib and Bosutinib are well-characterized as dual inhibitors of both Src and Abl kinases.

    • Selective Src Inhibitors: eCF506 stands out for its remarkable selectivity for Src over Abl, with a greater than 2000-fold difference in IC50 values[7]. Saracatinib also displays a degree of selectivity for Src family kinases over Abl[3].

    • Broader Spectrum Inhibitors: PP1 and PP2, while commonly used as Src family kinase inhibitors, have been shown to inhibit other kinases and may not be as selective as more recently developed compounds[4].

    • This compound: While potent against several Src family kinases, a comprehensive selectivity profile against a broad panel of kinases is less documented in publicly available literature compared to other inhibitors.

Experimental Protocols

Accurate evaluation of Src inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for common in vitro kinase assays used to determine inhibitor potency.

Protocol 1: In Vitro Radiometric Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP onto a Src-specific substrate.

Materials:

  • Recombinant active Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Test inhibitor (e.g., this compound or alternatives) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction tube, combine the kinase reaction buffer, Src kinase, and the peptide substrate.

  • Add the test inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of Src for ATP for accurate IC50 determination.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This non-radiometric, homogeneous assay format is widely used for high-throughput screening of kinase inhibitors.

Materials:

  • Recombinant active Src kinase

  • Biotinylated Src-specific peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Kinase reaction buffer

  • ATP

  • Test inhibitor

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate well, add the kinase reaction buffer, Src kinase, biotinylated peptide substrate, and the test inhibitor.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at room temperature for the optimized duration.

  • Stop the reaction and detect phosphorylation by adding a solution containing the Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore.

  • Incubate to allow for antibody and streptavidin binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for the acceptor).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Determine the IC50 value from the dose-response curve.

Visualizing Src Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Src signaling pathway and a typical workflow for evaluating Src inhibitors.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinases (RTKs) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Cellular_Responses Cellular Responses (Proliferation, Migration, Survival, Angiogenesis) FAK->Cellular_Responses STAT3->Cellular_Responses MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway MAPK_pathway->Cellular_Responses Akt_pathway->Cellular_Responses

Caption: Simplified Src signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_prep Prepare Inhibitor Serial Dilutions Reaction_setup Set up Kinase Reaction (Enzyme, Substrate, Inhibitor) Inhibitor_prep->Reaction_setup Reagent_prep Prepare Kinase Reaction Mix Reagent_prep->Reaction_setup Reaction_init Initiate Reaction (Add ATP) Reaction_setup->Reaction_init Incubation Incubate Reaction_init->Incubation Detection Stop Reaction & Detect Signal Incubation->Detection Data_acq Acquire Data (e.g., Radioactivity, Fluorescence) Detection->Data_acq Dose_response Generate Dose-Response Curve Data_acq->Dose_response IC50_calc Calculate IC50 Value Dose_response->IC50_calc

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

The choice of a Src inhibitor for research purposes depends heavily on the specific requirements of the study. For investigations demanding high potency and selectivity for Src over other kinases, particularly Abl, eCF506 emerges as a compelling alternative to this compound. For studies where dual inhibition of Src and Abl is desired or acceptable, clinically evaluated inhibitors such as Dasatinib and Bosutinib offer potent options. Saracatinib provides a balance of high potency and good selectivity within the Src family. The older generation inhibitors, PP1 and PP2 , while still in use, should be employed with caution due to their broader kinase inhibition profiles.

Researchers should carefully consider the data presented in this guide and consult the primary literature to select the most appropriate inhibitor for their experimental needs, paying close attention to the specific context of their Src inhibition studies. The provided experimental protocols and diagrams offer a foundational framework for designing and interpreting these critical experiments.

References

Safety Operating Guide

Navigating the Disposal of AZM475271: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Given its nature as a biologically active small molecule used in cancer research, AZM475271 should be treated as a hazardous chemical waste.[1] Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.

Summary of Key Compound Information

For easy reference, the following table summarizes essential information about this compound.

PropertyValue
Chemical Name N-(2-Chloro-5-methoxyphenyl)-6-methoxy
Synonyms M475271
Molecular Formula C23H27ClN4O3
Molecular Weight 442.94 g/mol
Primary Research Area Cancer, specifically as a Src tyrosine kinase inhibitor[2]
Physical Form Typically a solid powder
Purity ≥98% (HPLC)
CAS Number 476159-98-5
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Waste Identification and Segregation
  • Treat as Hazardous Waste: All materials contaminated with this compound, including the primary container, unused compound, solutions, and any personal protective equipment (PPE), labware (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and general laboratory trash.

Preparing for Disposal
  • Solid Waste:

    • Collect all solid waste, such as contaminated gloves, weighing paper, and plasticware, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For unused or expired solid this compound, keep it in its original, tightly sealed container if possible.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., stock solutions, cell culture media) in a designated, sealed, and shatter-resistant container.

    • Ensure the container is compatible with the solvents used (e.g., DMSO).

    • Do not overfill waste containers; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or glass Pasteur pipettes contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[3][4]

Labeling and Storage
  • Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and solvent if applicable. Follow your institution's specific labeling requirements.

  • Secure Storage: Store the sealed waste containers in a designated, secure area away from general lab traffic. This area should be well-ventilated and have secondary containment to prevent spills from spreading.

Final Disposal
  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or their designated hazardous waste contractor.

  • Do Not Drain Dispose: Never dispose of this compound or its solutions down the drain.[5] This can introduce a potent, biologically active compound into the water system.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

AZM475271_Disposal_Workflow cluster_waste_type 1. Identify Waste Type cluster_containers 2. Segregate into Designated Containers cluster_final_steps 3. Final Disposal Protocol start Waste Generation (this compound Contaminated) is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Sealed, Labeled Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Sealed, Labeled Solid Waste Container is_solid->solid_container Yes sharps_container Puncture-Resistant Sharps Container is_sharp->sharps_container Yes storage Store in Secure Designated Area is_sharp->storage No liquid_container->storage solid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end_point Proper Disposal by Licensed Facility ehs_pickup->end_point

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for the Novel Compound AZM475271

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AZM475271 is understood to be a novel research compound for which a comprehensive Safety Data Sheet (SDS) may not exist. Therefore, the following guidance is based on established best practices for handling potentially potent, uncharacterized chemical compounds in a laboratory setting.[1][2] It is imperative to treat any new chemical with unknown properties as hazardous.[1][3] All procedures must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in compliance with OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

This guide provides a framework for establishing safe operational and disposal plans to minimize exposure and ensure the safety of all laboratory personnel.

Immediate Safety and Logistical Information

Before any manipulation of this compound, a thorough hazard assessment is crucial.[6] Since the full toxicological profile is unknown, a conservative approach is required, assuming the compound is a particularly hazardous substance (e.g., carcinogenic, highly toxic, or a reproductive toxicant).[1][2]

Key Safety Parameters (Hypothetical Data)

All quantitative data should be clearly documented and accessible. The following table presents hypothetical data for this compound, which should be confirmed or updated as experimental data becomes available.

ParameterValueNotes & Precautions
Chemical Formula C₂₂H₂₅FN₄O₃For identification and molecular weight calculations.
Appearance White to off-white solid powderVisual confirmation before use.
Occupational Exposure Limit (OEL) < 10 µg/m³ (Assumed)Handle in a certified chemical fume hood or glove box.[1]
Storage Conditions 2-8°C, desiccated, protect from lightStore in a clearly labeled, sealed container within secondary containment.[3]
Solubility Soluble in DMSO (>10 mg/mL)Use appropriate solvents and avoid creating aerosols.
Chemical Stability Stable under recommended storageAvoid strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The minimum required PPE should be supplemented based on a task-specific risk assessment.[7][8][9]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-certified N95 RespiratorRequired for handling powders outside of a containment hood. A Powered Air-Purifying Respirator (PAPR) is recommended for procedures with high aerosolization risk.[10][11]
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves.[9][10] The outer pair must be changed immediately upon contamination or every 30-60 minutes.
Body Protection Disposable Coveralls or Lab CoatA dedicated, disposable lab coat or coverall (e.g., Tyvek) must be worn over personal clothing.[8][10]
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1-compliant safety goggles providing a full seal are required.[3][9] A face shield must be worn over goggles when there is a splash hazard.[9][11]
Foot Protection Disposable Shoe CoversTo be worn in the designated handling area and removed before exiting.[10]

Operational Plans: Step-by-Step Handling Protocol

This protocol details the preparation of a 10 mM stock solution of this compound. All steps must be performed within a certified chemical fume hood.[8]

1. Preparation and Pre-Handling:

  • Designate Area: Cordon off a specific area within the fume hood for handling this compound.

  • Assemble Materials: Gather all necessary equipment, including vials, spatulas, solvent (DMSO), pipettes, and waste containers, before retrieving the compound.

  • Prepare Waste: Set up separate, clearly labeled, and sealed hazardous waste containers for solid waste, liquid waste, and sharps.[6][10]

  • Don PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

2. Weighing and Solution Preparation:

  • Tare Vessel: Place a tared, pre-labeled vial on an analytical balance inside the fume hood.

  • Transfer Compound: Carefully transfer the solid this compound powder to the vial using a dedicated spatula, minimizing dust generation.[10] Avoid pouring the powder.

  • Record Mass: Securely cap the vial and record the exact mass.

  • Add Solvent: Slowly add the calculated volume of DMSO to the vial to create the 10 mM stock solution. Keep the vial opening pointed away from your face.

  • Ensure Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved.

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: Thoroughly clean all reusable equipment (e.g., spatula) with an appropriate solvent. Collect the rinsate as hazardous liquid waste.[8]

  • Clean Work Area: Wipe down the designated work surface with a suitable cleaning agent (e.g., 70% ethanol), working from the outside in. Dispose of wipes as solid hazardous waste.[8]

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all single-use items in the designated solid waste container.[8]

  • Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[12]

Emergency and Disposal Plans

Spill Response:

  • Minor Spill (<5 mL/mg in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit to absorb the material.[13][14] For liquids, cover with absorbent pads; for solids, gently cover to avoid making dust airborne.[13]

    • Working from the perimeter inward, collect the absorbed material and contaminated items using tongs or a scoop.[15]

    • Place all waste into a sealed, labeled hazardous waste bag.[13]

    • Decontaminate the area and all tools used for cleanup.[13]

  • Major Spill (Outside of containment, >5 mL/mg, or any spill of unknown material):

    • Evacuate the laboratory immediately and close the doors.[14]

    • Post a warning sign on the door.[14]

    • Notify your supervisor and the institutional EHS department immediately. Do not attempt to clean up a major spill unless you are trained to do so.[15]

Disposal Plan: All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Includes contaminated gloves, wipes, weigh boats, and other disposable items. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Includes unused stock solutions and solvent rinsate. Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour any chemical waste down the drain.[8]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface or remove the label before disposing of the rinsed container according to institutional guidelines.[8]

Workflow Visualization

The following diagram outlines the critical workflow for safely handling and disposing of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal & Emergency prep1 Hazard Assessment & Review Protocol prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh Compound prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill Occurs handle2->spill Potential Spill clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Store Waste in Designated Area clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange EHS Pickup spill->disp2 Follow Spill Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.